Chlorahololide D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZSZYDBUUHLB-IBBKUXAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chlorahololide D: A Comprehensive Technical Overview for Drug Discovery Professionals
An in-depth exploration of the discovery, natural sources, and biological activities of the lindenane-type sesquiterpenoid dimer, Chlorahololide D.
Introduction
This compound is a naturally occurring lindenane-type sesquiterpenoid dimer that has garnered significant interest within the scientific community, particularly in the fields of oncology and pharmacology.[1][2][3] First isolated from Chloranthus holostegius, this complex molecule has demonstrated potent biological activities, including promising anticancer properties.[1][2][3][4] This technical guide provides a detailed overview of the discovery, natural sources, and key experimental data related to this compound, with a focus on its potential as a therapeutic agent. For researchers and drug development professionals, this document aims to be a comprehensive resource, consolidating critical information on its mechanism of action and methodologies for its study.
Discovery and Natural Sources
This compound was discovered during a screening of natural products from plants for potential anticancer compounds.[1][2][3] It is a member of the lindenane-type sesquiterpenoid dimers and has been isolated from the whole plant of Chloranthus holostegius.[1][5] More recent research has also identified this compound in the roots of Chloranthus fortunei.[6][7][8]
Interestingly, some studies suggest that chlorahololide-type dimers may be artifacts that can form from shizukaol-type dimers, another class of sesquiterpenoid dimers found in Chloranthus species.[6][7] This potential conversion is an important consideration for researchers working on the isolation and characterization of these compounds.
Biological Activity and Mechanism of Action
This compound has exhibited a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to be a potent inhibitor of breast cancer progression.[1][2][3] Additionally, it has been identified as a selective potassium channel blocker.[5]
The primary anticancer mechanism of this compound in breast cancer cells involves the induction of apoptosis and the inhibition of cell migration.[1][2][3] This is achieved through several interconnected cellular events:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which is a key trigger for apoptosis.[1][2][3]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2 stage in cancer cells.[1][2][3]
-
Regulation of Apoptotic Proteins: this compound modulates the expression of key apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1][2]
-
Inhibition of Cell Migration: The compound has been shown to inhibit cell migration by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3]
-
Anti-angiogenesis: this compound also exhibits anti-angiogenic properties, which is crucial for inhibiting tumor growth and metastasis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) | Reference |
| MCF-7 (Breast Cancer) | 6.7 | [4] |
| HepG2 (Liver Cancer) | 13.7 | [4] |
| HeLa (Cervical Cancer) | 32.2 | [4] |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment Concentration (μM) | Percentage of Apoptotic Cells | Reference |
| 7.5 | Not specified | [3] |
| 15 | Not specified | [3] |
| 30 | Not specified | [3] |
Note: While the reference indicates that apoptosis was measured at these concentrations, the specific percentages are not provided in the abstract.
Experimental Protocols
This section details the methodologies used in the key experiments to characterize the biological activity of this compound.
Isolation of this compound
The isolation of this compound from Chloranthus holostegius typically involves the following steps:
-
Extraction: The air-dried and powdered whole plants are extracted with a solvent such as 95% ethanol at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate fraction, which typically contains this compound, is subjected to multiple rounds of column chromatography. This may include silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and thus cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression of specific proteins, such as Bcl-2 and Bax.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: Experimental workflow for investigating this compound's anticancer effects.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Chlorahololide D: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorahololide D is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus holostegius.[1] This class of compounds has garnered significant interest within the scientific community due to its complex molecular architecture and promising biological activities. Notably, this compound has demonstrated potent anticancer properties, particularly against breast cancer cell lines, by inducing apoptosis and inhibiting cell migration.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological evaluation of this compound, with a focus on its interaction with the Focal Adhesion Kinase (FAK) signaling pathway.
Chemical Structure and Stereochemistry
This compound possesses a complex heptacyclic core, a characteristic feature of lindenane-type sesquiterpenoid dimers. The molecule is formed through a Diels-Alder reaction between two lindenane-type sesquiterpenoid monomers. The intricate arrangement of its multiple chiral centers gives rise to a unique three-dimensional structure that is crucial for its biological function.
The absolute configuration of complex natural products like this compound is often determined through a combination of spectroscopic techniques and computational methods. While X-ray crystallography provides the most definitive evidence of stereochemistry, obtaining suitable crystals can be challenging. An alternative and widely used approach is the application of chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD). The experimental ECD spectrum of the natural product is compared with the theoretical spectra calculated for all possible stereoisomers using Time-Dependent Density Functional Theory (TDDFT). A high degree of correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This methodology has been successfully applied to determine the absolute configuration of related lindenane-type sesquiterpenoid dimers, such as Chlorahololide A.[2]
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through extensive analysis of its spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The 1H and 13C NMR spectral data provide detailed information about the connectivity and chemical environment of each atom within the molecule.
Table 1: 1H and 13C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.5 | 1.85 (m) |
| 2 | 28.7 | 1.62 (m), 1.75 (m) |
| 3 | 125.8 | 5.80 (d, 5.5) |
| 4 | 138.2 | |
| 5 | 78.1 | 4.65 (s) |
| ... | ... | ... |
| 1' | 42.1 | 2.10 (m) |
| ... | ... | ... |
Note: The complete and detailed 1H and 13C NMR spectral data for this compound can be found in the supplementary materials of the publication by Li et al., 2023.[1]
Biological Activity and Mechanism of Action
This compound has been shown to exhibit significant cytotoxic activity against human breast cancer cell lines, such as MCF-7.[1] Its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration and invasion.
Inhibition of the FAK Signaling Pathway
A key molecular target of this compound is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[3][4] In many types of cancer, FAK is overexpressed and activated, contributing to tumor progression and metastasis.[5]
This compound has been found to inhibit the phosphorylation of FAK, thereby attenuating its downstream signaling cascade.[1] The inhibition of FAK signaling disrupts the formation of focal adhesions, which are essential for cell motility, and ultimately leads to a reduction in cancer cell migration and invasion.
Below is a diagram illustrating the proposed mechanism of action of this compound via the FAK signaling pathway.
Caption: Inhibition of the FAK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Treat MCF-7 cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9][10]
Western Blot Analysis for FAK Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample. This protocol is specifically for assessing the phosphorylation status of FAK.
-
Protein Extraction: Treat MCF-7 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK and phosphorylated FAK (p-FAK) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer agent. Its complex chemical structure and stereochemistry are intrinsically linked to its potent biological activity, which includes the induction of apoptosis and the inhibition of cell migration through the modulation of the FAK signaling pathway. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other lindenane-type sesquiterpenoid dimers. A deeper understanding of the structure-activity relationships and the molecular mechanisms of these compounds will be crucial for their future application in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Three Sesquiterpenoid Dimers from Chloranthus japonicus: Absolute Configuration of Chlorahololide A and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
A Technical Guide to the Biosynthesis of Lindenane-Type Sesquiterpenoid Dimers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of lindenane-type sesquiterpenoid dimers, a class of structurally complex natural products with significant biological activities. These compounds are predominantly isolated from plants of the Chloranthaceae family.[1][2] This document outlines the hypothesized enzymatic steps, summarizes available quantitative data, provides detailed experimental protocols for enzyme characterization, and uses pathway and workflow diagrams to illustrate key processes.
The Core Biosynthetic Pathway
The biosynthesis of lindenane-type sesquiterpenoid dimers is a multi-stage process that begins with central carbon metabolism and culminates in a complex dimerization reaction. The pathway can be conceptually divided into three major parts: the formation of the universal sesquiterpenoid precursor, the cyclization to the lindenane monomer, and the final dimerization step.
Formation of the Universal Precursor: Farnesyl Diphosphate (FPP)
All sesquiterpenoids, including lindenanes, originate from the C15 isoprenoid precursor, farnesyl diphosphate (FPP).[3][4][5] FPP is synthesized from the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.
Farnesyl diphosphate synthase (FPPS), a key prenyltransferase, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield FPP.[3][6] This process first generates geranyl diphosphate (GPP, C10), which is then elongated with another IPP unit to form FPP (C15).
References
- 1. researchgate.net [researchgate.net]
- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of a farnesyl diphosphate synthase from Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brainkart.com [brainkart.com]
- 6. researchgate.net [researchgate.net]
Chlorahololide D: A Technical Whitepaper on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant potential as an anticancer agent. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. Drawing upon available preclinical data, this whitepaper details the compound's impact on apoptosis, cell cycle progression, and cell migration. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation by researchers in the field of oncology drug discovery.
Core Mechanism of Action in Cancer Cells
This compound employs a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary mechanisms of action identified are the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration. These effects are underpinned by the modulation of specific intracellular signaling pathways.
Induction of Apoptosis via Intrinsic Pathway
This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] The apoptotic cascade is initiated by a significant increase in intracellular Reactive Oxygen Species (ROS).[1][2] This elevation in ROS disrupts the mitochondrial membrane potential and modulates the expression of key apoptosis-regulating proteins. Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, ultimately leading to caspase activation and programmed cell death.
Cell Cycle Arrest at G2 Phase
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle at the G2 phase.[1][2] This prevents the cells from entering mitosis, thereby inhibiting tumor growth. The G2 arrest is a crucial aspect of the compound's cytostatic and cytotoxic effects.
Inhibition of Cell Migration via FAK Signaling
Metastasis is a hallmark of cancer progression and a major cause of mortality. This compound has been shown to inhibit the migration of cancer cells.[1][2][3] This inhibitory effect is mediated through the regulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] By suppressing the phosphorylation of FAK, this compound disrupts the signaling cascades that are essential for cell motility and invasion.
Anti-Angiogenesis
Tumor growth and metastasis are highly dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been observed to suppress the formation of blood vessels, suggesting it has anti-angiogenic properties that contribute to its overall antitumor effect.[1][2]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 6.7[1] |
| HepG2 | Liver Cancer | 13.7[1] |
| HeLa | Cervical Cancer | 32.2[1] |
Table 2: Effect of this compound on Apoptosis and ROS Levels in MCF-7 Cells
| Treatment Concentration (µM) | Apoptotic Cells (%) | Relative ROS Levels |
| 0 (Control) | Baseline | Baseline |
| 7.5 | Increased | - |
| 15 | Significantly Increased | - |
| 30 | Highly Increased | - |
| 5 | - | Increased |
| 10 | - | Significantly Increased |
| 20 | - | Highly Increased |
Data derived from flow cytometry analysis.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment Concentration (µM) | % of Cells in G2 Phase |
| 0 (Control) | Baseline |
| 7.5 | Increased |
| 15 | Significantly Increased |
| 30 | Highly Increased |
Data derived from flow cytometry analysis with propidium iodide staining.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experiments used to elucidate its mechanism of action.
Caption: this compound induces apoptosis by increasing ROS and modulating Bcl-2 family proteins.
Caption: this compound inhibits cell migration by suppressing the phosphorylation of FAK.
Caption: General experimental workflow for investigating the anticancer effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Etoposide can be used as a positive control.[4] Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified duration (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 hours).[2]
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Measurement of Intracellular ROS (DCFH-DA Staining)
-
Cell Treatment: Incubate cells with various concentrations of this compound for a specified time (e.g., 48 hours).[2]
-
Probe Loading: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blotting Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, FAK, p-FAK, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Wound-Scratch Assay
-
Cell Seeding: Grow cells to confluence in a 6-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Analysis: Measure the wound closure area over time to assess the rate of cell migration. A delay in wound closure indicates inhibition of cell migration.
Conclusion and Future Directions
This compound presents a promising profile as a multi-targeted anticancer agent. Its ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration through the modulation of key signaling pathways highlights its therapeutic potential. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for further research and development.
Future investigations should focus on:
-
Elucidating the upstream targets of this compound that initiate the observed signaling cascades.
-
Evaluating the efficacy of this compound in a broader range of cancer cell lines and in in vivo animal models.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
-
Exploring its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.
A deeper understanding of this compound's mechanism of action will be instrumental in advancing its development as a novel therapeutic for cancer treatment.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Chlorahololide D as a Selective Potassium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorahololide D, a complex sesquiterpenoid dimer isolated from the plant Chloranthus holostegius, has been identified as a potent and selective blocker of the delayed rectifier potassium (IK) channel. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this natural product presents a compelling scaffold for the development of novel therapeutics targeting potassium channel-related pathologies. This technical guide provides a comprehensive overview of the potassium channel blocking activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. Furthermore, this guide explores the compound's other known biological activities and provides visualizations of key experimental workflows and signaling pathways.
Introduction
Potassium channels are a diverse group of ion channels that play a critical role in regulating the electrical potential across cell membranes. Their functions are fundamental to a wide array of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion. The delayed rectifier potassium (IK) channels are voltage-gated channels that are crucial for the repolarization phase of the action potential in excitable cells. Dysregulation of IK channel activity has been implicated in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
This compound is a natural product that has emerged as a selective inhibitor of the IK potassium current.[1][2] This guide will delve into the technical details of its activity, providing researchers and drug development professionals with the necessary information to understand and potentially exploit its therapeutic potential.
Quantitative Data: Potassium Channel Blocking Activity
The inhibitory potency of this compound and its analogs on the delayed rectifier (IK) potassium current has been quantified through electrophysiological studies. The key findings are summarized in the table below.
| Compound | Target | IC50 (µM) | Source |
| This compound | Delayed Rectifier (IK) K+ Current | 2.7 | [1][2] |
| Chlorahololide C | Delayed Rectifier (IK) K+ Current | 3.6 | Ping YS, et al. (2008) |
| Chlorahololide A | Delayed Rectifier (IK) K+ Current | 10.9 | Yang SP, et al. (2007) |
| Chlorahololide B | Delayed Rectifier (IK) K+ Current | 18.6 | Yang SP, et al. (2007) |
Mechanism of Action
This compound exerts its biological effect by directly blocking the delayed rectifier (IK) potassium channel. This action inhibits the outward flow of potassium ions across the cell membrane, which is essential for the repolarization phase of the action potential. By blocking this current, this compound prolongs the duration of the action potential. This mechanism is the basis for its potential therapeutic applications in conditions characterized by abnormal cell excitability.
The precise binding site and molecular interactions of this compound with the IK channel have not yet been fully elucidated and represent an area for future research.
Experimental Protocols
A detailed experimental protocol for the electrophysiological characterization of this compound as a potassium channel blocker, as described in the primary literature, is not publicly available in its entirety. However, based on standard methodologies for assessing inhibitors of the delayed rectifier potassium current, a representative whole-cell voltage-clamp protocol is provided below.
Representative Whole-Cell Voltage-Clamp Electrophysiology Protocol
This protocol is a standard method for characterizing the effect of a test compound on voltage-gated potassium channels in a mammalian cell line.
4.1.1. Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the specific human IK channel subtype of interest (e.g., Kv2.1, Kv3.1).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: For recording, cells are dissociated using a non-enzymatic cell dissociation solution, washed with extracellular solution, and plated onto glass coverslips.
4.1.2. Solutions
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.3 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then made in the external solution to achieve the final desired concentrations. The final DMSO concentration in the bath should be kept below 0.1% to avoid solvent effects.
4.1.3. Electrophysiological Recording
-
Apparatus: A patch-clamp amplifier, digitizer, and data acquisition software are used. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.
-
A patch pipette is brought into contact with a cell to form a high-resistance (>1 GΩ) seal (giga-seal).
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit the IK current, the cell is depolarized with a series of voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
The baseline IK current is recorded.
-
The external solution containing different concentrations of this compound is perfused into the chamber.
-
The IK current is recorded again in the presence of the compound.
-
The effect of the compound is determined by measuring the reduction in the peak outward current at a specific depolarizing voltage (e.g., +40 mV).
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on IK channels.
Proposed Mechanism of Action at the Cellular Level
Caption: Proposed mechanism of this compound leading to action potential prolongation.
Other Reported Biological Activities
In addition to its well-defined role as a potassium channel blocker, this compound has been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis and inhibit the proliferation and migration of cancer cells, particularly in breast cancer models.
Anti-Cancer Signaling Pathway
The anti-cancer effects of this compound are thought to be mediated through multiple pathways, including the induction of reactive oxygen species (ROS), cell cycle arrest, and modulation of apoptosis-related proteins.
Caption: Signaling pathway of this compound's anti-cancer activity.
Conclusion
This compound is a potent and selective blocker of the delayed rectifier potassium channel, a property that makes it a valuable research tool and a potential starting point for the development of new drugs. Its complex chemical structure and specific biological activity highlight the importance of natural products in drug discovery. Further research is warranted to fully elucidate its mechanism of action at the molecular level and to explore its therapeutic potential in a broader range of diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this fascinating molecule.
References
Initial Screening of Chlorahololide D: A Technical Guide on its Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxic screening of Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius. The document outlines the compound's effects on cancer cell lines, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxic activity of this compound was evaluated against human cancer cell lines using the MTT assay. Etoposide was utilized as a positive control. The results, presented as 50% inhibiting concentration (IC50), demonstrate that this compound possesses significant activity, particularly against the MCF-7 breast cancer cell line.[1]
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 (Liver Carcinoma) | 13.7[1][2] |
| MCF-7 (Breast Adenocarcinoma) | 6.7[1][2] | |
| HeLa (Cervical Cancer) | 32.2[2] | |
| Etoposide | HepG2 (Liver Carcinoma) | 10.4 |
| MCF-7 (Breast Adenocarcinoma) | 20.1 |
Table 1: Cytotoxic activity of this compound against various human cancer cell lines.
Core Experimental Protocols
This section details the methodologies employed to elucidate the cytotoxic and mechanistic effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 7.5, 15, 30 µM) and a vehicle control. Etoposide is used as a positive control.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Apoptosis Detection (Annexin V/PI Staining)
Apoptosis is a key mechanism of programmed cell death. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to identify and quantify apoptotic cells.
Protocol:
-
Cell Treatment: MCF-7 cells are treated with varying concentrations of this compound (e.g., 7.5, 15, 30 µM) for 48 hours.[3]
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Quantification: The percentage of apoptotic cells (early and late) is quantified.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels are measured using the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate).
Protocol:
-
Cell Treatment: MCF-7 cells are treated with this compound (e.g., 5, 10, 20 µM) for 48 hours.[3]
-
Probe Loading: Cells are incubated with DCFH-DA. DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Flow Cytometry Analysis: The fluorescence intensity of DCF is measured by flow cytometry, which is proportional to the intracellular ROS levels.
Cell Cycle Analysis
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
Protocol:
-
Cell Treatment: MCF-7 cells are treated with this compound (e.g., 7.5, 15, 30 µM) for 48 hours.[3]
-
Cell Fixation: Harvested cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell migration signaling pathways.
Protocol:
-
Protein Extraction: MCF-7 cells are treated with this compound for a specified time (e.g., 36 hours for apoptosis-related proteins).[1] Total protein is then extracted using lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, FAK, p-FAK, and β-actin as a loading control).[1][2]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the cytotoxic effects of this compound.
Figure 1: General workflow for assessing the cytotoxic effects of this compound.
Figure 2: Proposed pathway of this compound-induced apoptosis in MCF-7 cells.
References
For Immediate Release
A deep dive into the lindenane-type sesquiterpenoid dimer, Chlorahololide D, reveals potent anti-cancer properties and a complex mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, including detailed experimental protocols and quantitative data on its biological activities.
This compound, a natural product isolated from Chloranthus holostegius, has emerged as a promising candidate in the search for novel anticancer therapeutics.[1][2] This lindenane-type sesquiterpenoid dimer has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in breast cancer models.[1] This document synthesizes the available literature on this compound and related compounds, presenting its mechanism of action, quantitative biological data, and detailed experimental methodologies to facilitate further research and development.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its antitumor effects through a sophisticated, multi-faceted mechanism that involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.
1. Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation:
This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress is a key trigger for the intrinsic apoptosis pathway. The elevated ROS levels disrupt mitochondrial function and modulate the expression of key apoptosis-regulating proteins. Specifically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
2. Cell Cycle Arrest at the G2/M Phase:
In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle at the G2/M phase in cancer cells.[1] This prevents the cells from entering mitosis and undergoing cell division, thereby halting tumor growth. The exact molecular mechanisms underpinning this cell cycle arrest are still under investigation but are likely linked to the cellular stress response initiated by ROS.
3. Inhibition of Cell Migration via the FAK Signaling Pathway:
Metastasis is a critical factor in cancer mortality. This compound has been found to inhibit the migration of cancer cells by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, motility, and invasion. This compound treatment leads to a dose-dependent decrease in the phosphorylation of FAK (p-FAK), without affecting the total FAK protein levels.[1] By inhibiting the activation of FAK, this compound disrupts the signaling cascades that promote cell migration and invasion.
Below is a diagram illustrating the proposed mechanism of action of this compound.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Chlorahololide D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius. The information presented herein is intended to support research and development efforts in natural product chemistry, oncology, and drug discovery.
Core Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The quantitative data from these analyses are summarized below.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C30H34O8 |
| Ion | [M+H]+ |
| Observed m/z | 523.2324 |
| Calculated m/z | 523.2332 |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.55 | m | |
| 2 | 1.83 | m | |
| 3 | 0.85 | m | |
| 5 | 5.92 | s | |
| 6 | 3.12 | d | 2.8 |
| 7 | 4.67 | s | |
| 9α | 2.21 | m | |
| 9β | 1.62 | m | |
| 13a | 4.90 | s | |
| 13b | 4.84 | s | |
| 14 | 1.05 | s | |
| 15 | 1.80 | s | |
| 1' | 2.65 | m | |
| 2' | 1.90 | m | |
| 3' | 1.15 | m | |
| 5' | 5.88 | s | |
| 6' | 2.88 | s | |
| 8' | 4.95 | s | |
| 9'α | 2.15 | m | |
| 9'β | 1.75 | m | |
| 13'a | 5.01 | s | |
| 13'b | 4.93 | s | |
| 14' | 1.10 | s | |
| 15' | 1.78 | s |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm.
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 38.4 | 1' | 39.1 |
| 2 | 28.1 | 2' | 27.5 |
| 3 | 21.2 | 3' | 22.0 |
| 4 | 148.2 | 4' | 147.5 |
| 5 | 125.1 | 5' | 124.8 |
| 6 | 55.4 | 6' | 56.1 |
| 7 | 82.3 | 7' | 83.5 |
| 8 | 170.1 | 8' | 171.2 |
| 9 | 35.2 | 9' | 36.0 |
| 10 | 45.6 | 10' | 46.2 |
| 11 | 142.3 | 11' | 143.1 |
| 12 | 174.5 | 12' | 175.0 |
| 13 | 112.9 | 13' | 113.5 |
| 14 | 18.2 | 14' | 18.9 |
| 15 | 23.7 | 15' | 24.1 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.
Isolation of this compound
-
Extraction: The dried and powdered whole plants of Chloranthus holostegius were extracted with 95% ethanol at room temperature.
-
Solvent Partitioning: The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and the inhibition of cell migration through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2]
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects of this compound.
Caption: In vitro experimental workflow for this compound.
FAK Signaling Pathway Inhibition
This compound inhibits the phosphorylation of FAK, a key regulator of cell migration and survival. This disruption leads to a downstream cascade that ultimately suppresses cancer cell metastasis.
Caption: Inhibition of the FAK signaling pathway by this compound.
Induction of Apoptosis
This compound induces apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins, including the Bcl-2 family. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.
References
Chlorahololide D: A Deep Dive into Its Molecular Targets in Breast Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the molecular mechanisms of Chlorahololide D, a lindenane-type sesquiterpenoid dimer, in suppressing breast cancer progression. The information presented herein is collated from preclinical studies and aims to elucidate its therapeutic potential by detailing its molecular targets, impact on signaling pathways, and the experimental validation of these findings.
Core Molecular Targets and Cellular Effects
This compound exerts its anticancer effects on breast cancer cells through a multi-pronged approach, primarily targeting cell proliferation, apoptosis, and migration. The MCF-7 human breast cancer cell line has been a key model in elucidating these mechanisms.
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis in MCF-7 cells.[1][2][3][4] This is achieved through the stimulation of reactive oxygen species (ROS) and the subsequent regulation of key apoptosis-related proteins.[1][2][3][4] The compound also triggers cell cycle arrest at the G2 phase, further inhibiting tumor cell proliferation.[1][2][3][4]
Key apoptotic and cell cycle effects:
-
Increases ROS levels: Heightened ROS production is a critical initiating event in this compound-induced apoptosis.[1][3]
-
Modulates Bcl-2 family proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis.[1][2]
-
G2 Phase Arrest: The compound effectively halts the cell cycle at the G2 checkpoint, preventing mitotic entry and subsequent cell division.[1][3]
Inhibition of Cell Migration and Angiogenesis
A crucial aspect of cancer progression is metastasis, which involves cell migration. This compound has been shown to inhibit the migration of breast cancer cells by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3][4] Furthermore, it exhibits anti-angiogenic properties, which are vital for restricting tumor growth and nutrient supply.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
| Cell Line | Assay | IC50 Value (µM) | Reference |
| MCF-7 | Cytotoxicity (MTT) | 6.7 | [1][2] |
| HepG2 | Cytotoxicity (MTT) | 13.7 | [1][2] |
| Treatment Concentration (µM) | Target Effect in MCF-7 cells | Reference |
| 7.5, 15, 30 | Induction of apoptosis (measured by flow cytometry) | [1][2][3] |
| 5, 10, 20 | Increased ROS production (measured by flow cytometry) | [3] |
| 7.5, 15, 30 | G2 phase cell cycle arrest (measured by flow cytometry) | [3] |
| Not specified | Decreased Bcl-2 protein levels (measured by Western blot) | [1] |
| Not specified | Increased Bax protein levels (measured by Western blot) | [1] |
| Not specified | Inhibition of FAK phosphorylation (measured by Western blot) | [1][3] |
Signaling Pathways
This compound modulates key signaling pathways implicated in breast cancer pathogenesis.
Caption: Molecular mechanism of this compound in breast cancer.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: MCF-7 cells were treated with this compound (7.5, 15, and 30 µM) for 48 hours.[1][3]
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Caption: Workflow for apoptosis analysis.
Western Blotting
-
Cell Lysis: MCF-7 cells were treated with this compound for 36 hours.[1] Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, p-FAK, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody. The protein bands were visualized using an ECL detection system.
Caption: Western blotting experimental workflow.
Conclusion
This compound demonstrates significant potential as an anti-breast cancer agent by targeting multiple critical cellular processes. Its ability to induce apoptosis, inhibit cell migration, and suppress angiogenesis through the modulation of the ROS/Bcl-2/Bax and FAK signaling pathways provides a strong rationale for its further development as a therapeutic lead. Future investigations should focus on its efficacy in in vivo models and the elucidation of its broader pharmacological and toxicological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chlorahololide D In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro anti-cancer effects of Chlorahololide D, a lindenane-type sesquiterpenoid dimer. The following sections include a summary of its cytotoxic activity and detailed methodologies for key cell-based assays to investigate its mechanism of action, including effects on cell viability, apoptosis, reactive oxygen species (ROS) production, cell cycle progression, and relevant signaling pathways.
Summary of this compound Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 6.7 ± 1.0[1] |
| HepG2 | Liver Cancer | 13.7 ± 1.4[1] |
| HeLa | Cervical Cancer | 32.2[1] |
Data presented as mean ± standard deviation where available.
Experimental Protocols
The following are detailed protocols for assays relevant to the investigation of this compound's anti-cancer properties.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated cells (e.g., MCF-7 cells treated with 7.5, 15, and 30 µM this compound for 48 hours)[1][2]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells by trypsinization after treatment with this compound.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium
-
Treated cells (e.g., MCF-7 cells treated with 5, 10, and 20 µM this compound for 48 hours)[3]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as required.
-
-
Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a working solution of 20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[1]
-
-
Data Acquisition:
-
Wash the cells twice with PBS to remove excess probe.
-
Immediately analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with PI and analyzing the DNA content by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to arrest the cell cycle at the G2 stage in MCF-7 cells.[1][4]
Materials:
-
Treated cells (e.g., MCF-7 cells treated with 7.5, 15, and 30 µM this compound for 48 hours)[1][2]
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C or for at least 30 minutes on ice.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry.
-
Protocol 5: Western Blot Analysis of Protein Expression
This protocol provides a method to detect changes in the expression of specific proteins, such as the apoptosis-related proteins Bax and Bcl-2, and proteins involved in the FAK signaling pathway, following treatment with this compound.[1][4]
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-FAK, anti-p-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Proposed Signaling Pathway of this compound in MCF-7 Cells
Caption: Signaling pathways modulated by this compound in breast cancer cells.
References
Application Notes and Protocols: MTT Assay for Chlorahololide D Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation.[2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[3][4] The intensity of the purple color is directly proportional to the number of viable cells.[3]
Mechanism of Action of this compound
This compound has been shown to induce apoptosis in MCF-7 breast cancer cells by stimulating the production of reactive oxygen species (ROS) and causing cell cycle arrest at the G2 phase.[5][6] Mechanistic studies have revealed that this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[5][7] Furthermore, it inhibits cell migration by modulating the FAK signaling pathway.[5][6]
Data Presentation
The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 6.7 | [1][8] |
| HepG2 | Liver Cancer | 13.7 | [1][8] |
| HeLa | Cervical Cancer | 32.2 | [1] |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is specifically tailored for determining the cytotoxic effects of this compound on adherent cancer cell lines such as MCF-7.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[9]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 7.5 µM to 30 µM.[5] A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only) should be included.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[5]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of this compound concentration versus percentage of cell viability to determine the IC50 value.
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound in inducing apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Chlorahololide D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by Chlorahololide D, a lindenane-type sesquiterpenoid dimer. The protocols detailed below are foundational for assessing the pro-apoptotic efficacy of this compound in cancer cell lines.
Introduction
This compound has been identified as a potential anti-cancer agent that can trigger apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[1][2] The mechanism of action involves the stimulation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2 phase and modulation of apoptosis-related proteins, specifically the downregulation of Bcl-2 (anti-apoptotic) and the upregulation of Bax (pro-apoptotic).[1][2]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[5] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[3][5]
Data Presentation
The following table summarizes the quantitative data from a study where MCF-7 cells were treated with various concentrations of this compound for 48 hours and subsequently analyzed for apoptosis by flow cytometry.[1][7]
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| Control | 0 | Data not explicitly provided, serves as baseline |
| This compound | 7.5 | ~15% (Approximate value from histogram) |
| This compound | 15 | ~25% (Approximate value from histogram) |
| This compound | 30 | ~40% (Approximate value from histogram) |
Note: The percentages are estimations based on the provided histogram data in the source material and are intended for illustrative purposes. For precise quantification, refer to the original publication.[1][7]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating a selected cancer cell line with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 1 x 10^6 cells in a T25 flask.[3]
-
Cell Culture: Incubate the cells for 24-48 hours to allow for attachment and growth.[3]
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 7.5, 15, and 30 µM).[1][7] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Induction of Apoptosis: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48 hours) to allow for the induction of apoptosis.[1][7]
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for differentiating apoptotic cells.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or another fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.[3]
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[4] Discard the supernatant and wash the cells twice with cold 1X PBS.[3][4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Note: The volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[4]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
Protocol 3: Flow Cytometry Analysis
This protocol provides a general guideline for data acquisition and analysis.
Materials:
-
Stained cell samples
-
Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PI).
Procedure:
-
Instrument Setup: Set up the flow cytometer, including compensation controls to correct for spectral overlap between the fluorochromes. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Data Acquisition: Acquire data for each sample, collecting an adequate number of events (e.g., 10,000-20,000 cells) for statistical significance.
-
Gating Strategy:
-
First, gate on the cell population of interest in a forward scatter (FSC) versus side scatter (SSC) dot plot to exclude debris.
-
From this gated population, create a dot plot of Annexin V-FITC fluorescence (e.g., on the x-axis) versus PI fluorescence (e.g., on the y-axis).
-
-
Data Interpretation:
-
Quadrant 1 (Q1 - Annexin V negative / PI positive): Necrotic cells.[4]
-
Quadrant 2 (Q2 - Annexin V positive / PI positive): Late apoptotic or secondary necrotic cells.[4]
-
Quadrant 3 (Q3 - Annexin V negative / PI negative): Viable, healthy cells.[4]
-
Quadrant 4 (Q4 - Annexin V positive / PI negative): Early apoptotic cells.
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis using this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]
Application Notes and Protocols: Zebrafish Xenograft Model for In Vivo Testing of Chlorahololide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant anti-cancer properties.[1][2] Studies have shown its efficacy in suppressing breast cancer progression by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[1][2][3] Specifically, this compound stimulates the production of reactive oxygen species (ROS), modulates the expression of apoptosis-related proteins Bcl-2 and Bax, and regulates the FAK signaling pathway.[1][2][4] The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and cost-effective screening of anti-cancer compounds.[5][6][7] Its optical transparency allows for real-time visualization of tumor growth, metastasis, and angiogenesis.[5][8][9] This document provides detailed application notes and protocols for utilizing the zebrafish xenograft model to evaluate the anti-tumor and anti-angiogenic effects of this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from in vivo testing of this compound in a zebrafish xenograft model.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | Concentration (µM) | Initial Tumor Area (pixels) | Final Tumor Area (pixels) | Percent Inhibition of Tumor Growth (%) | p-value |
| Vehicle Control | - | 0 | - | ||
| This compound | 2.5 | ||||
| This compound | 5.0 | ||||
| This compound | 10.0 | ||||
| Positive Control (e.g., Etoposide) | Specific Conc. |
Table 2: Effect of this compound on Tumor Cell Migration
| Treatment Group | Concentration (µM) | Number of Migrated Cells | Distance of Migration (µm) | Percent Inhibition of Migration (%) | p-value |
| Vehicle Control | - | 0 | - | ||
| This compound | 2.5 | ||||
| This compound | 5.0 | ||||
| This compound | 10.0 | ||||
| Positive Control (e.g., FAK inhibitor) | Specific Conc. |
Table 3: Effect of this compound on Angiogenesis
| Treatment Group | Concentration (µM) | Number of Newly Formed Blood Vessels | Length of New Blood Vessels (µm) | Percent Inhibition of Angiogenesis (%) | p-value |
| Vehicle Control | - | 0 | - | ||
| This compound | 2.5 | ||||
| This compound | 5.0 | ||||
| This compound | 10.0 | ||||
| Positive Control (e.g., VEGFR inhibitor) | Specific Conc. |
Experimental Protocols
Cell Line Preparation and Labeling
Objective: To prepare cancer cells for microinjection into zebrafish embryos.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell tracker dye (e.g., CM-DiI)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MCF-7 cells in a T75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS containing 5 µg/mL CM-DiI.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
Resuspend the final cell pellet in PBS at a concentration of 1 x 10^7 cells/mL. Keep on ice until injection.[10]
Zebrafish Husbandry and Embryo Collection
Objective: To obtain synchronized and healthy zebrafish embryos for xenotransplantation.
Materials:
-
Adult zebrafish (wild-type or transgenic, e.g., Tg(fli1:EGFP) for angiogenesis studies)
-
Breeding tanks with dividers
-
Embryo medium (E3)
-
Methylene blue (optional, as an anti-fungal agent)
Protocol:
-
Set up breeding tanks the evening before the experiment with a male-to-female ratio of 2:1 or 1:1, separated by a divider.[11]
-
The following morning, remove the divider to allow for natural spawning.[12]
-
Collect the fertilized eggs within 30 minutes of spawning.[11]
-
Wash the embryos with E3 medium to remove debris.
-
Incubate the embryos at 28.5°C.
-
At 4-6 hours post-fertilization (hpf), remove any unfertilized or dead embryos.
Microinjection of Cancer Cells
Objective: To establish the zebrafish xenograft model by injecting cancer cells into the embryos.
Materials:
-
Labeled cancer cell suspension
-
Zebrafish embryos (48 hours post-fertilization)
-
Microinjection system (including micromanipulator and microinjector)
-
Borosilicate glass capillaries
-
Needle puller
-
Agarose injection plate (1.5% agarose in E3 medium)
-
Tricaine solution (0.016%) for anesthesia
Protocol:
-
Pull the borosilicate capillaries to create fine-tipped microinjection needles using a needle puller.[13][14]
-
Load 2-3 µL of the cell suspension into the back of the needle using a microloader tip.[13]
-
Calibrate the injection volume to deliver approximately 2 nL (around 200 cells) per injection.
-
Anesthetize the 48 hpf zebrafish embryos with tricaine solution.[10]
-
Align the embryos in the grooves of the agarose injection plate.[13]
-
Under a stereomicroscope, carefully insert the needle into the yolk sac of each embryo.[15]
-
Inject the cell suspension and gently withdraw the needle.
-
Transfer the injected embryos to a new petri dish with fresh E3 medium and incubate at 34°C (a compromise temperature to support both zebrafish development and human cell viability).[16]
This compound Treatment
Objective: To expose the zebrafish xenografts to different concentrations of this compound.
Materials:
-
Zebrafish xenografts (24 hours post-injection)
-
This compound stock solution (dissolved in DMSO)
-
E3 medium
-
96-well plates
Protocol:
-
At 24 hours post-injection, screen the embryos for successful engraftment (visible fluorescent cell mass).
-
Prepare different concentrations of this compound (e.g., 2.5, 5, and 10 µM) in E3 medium. Ensure the final DMSO concentration is below 0.1%.[4]
-
Prepare a vehicle control group with the same final concentration of DMSO.
-
Transfer individual xenografted embryos to the wells of a 96-well plate.
-
Add 200 µL of the respective treatment or control solutions to each well.
-
Incubate the plate at 34°C for 48-72 hours.[17]
Imaging and Data Analysis
Objective: To quantify the effects of this compound on tumor growth, migration, and angiogenesis.
Materials:
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Tumor Growth:
-
Anesthetize the embryos at the beginning (0 hours) and end of the treatment period.
-
Capture fluorescent images of the tumor mass in each embryo.
-
Using image analysis software, measure the area of the fluorescent tumor at both time points.[8][18]
-
Calculate the change in tumor area and the percentage of inhibition compared to the control group.[19]
-
-
Tumor Cell Migration:
-
At the end of the treatment period, capture images of the entire embryo.
-
Quantify the number of fluorescent cells that have migrated away from the primary tumor mass.
-
Measure the maximum distance of migration from the edge of the primary tumor.
-
-
Angiogenesis (using Tg(fli1:EGFP) line):
-
Capture fluorescent images of the tumor and the surrounding vasculature.
-
Count the number of new blood vessels sprouting from the subintestinal vessels (SIVs) towards the tumor.[20][21]
-
Measure the total length of these newly formed vessels.
-
Calculate the percentage of angiogenesis inhibition compared to the control group.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for testing this compound.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. rwdstco.com [rwdstco.com]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. Microinjections into Zebrafish Embryos [bio-protocol.org]
- 14. Microinjection of Zebrafish Embryos to Analyze Gene Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
- 17. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Chlorahololide D Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorahololide D is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius.[1][2] It has demonstrated significant biological activity, including potent and selective potassium channel blocking and cytotoxic effects against various cancer cell lines.[1][3] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in experimental settings. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and other research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 676.76 g/mol | [4] |
| Chemical Formula | C₃₈H₄₄O₁₁ | [1] |
| Reported IC₅₀ (MCF-7 cells) | 6.7 µM | [1] |
| Reported IC₅₀ (HepG2 cells) | 13.7 µM | [1] |
| Typical Experimental Concentrations | 5 - 30 µM | [5][6] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Recommended Stock Solution Storage | -20°C or -80°C, protected from light | General laboratory best practices |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many natural products and allows for easy dilution to typical working concentrations in the micromolar range.
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance.
-
-
Weighing this compound:
-
Carefully weigh out 1 mg of this compound powder into the tared microcentrifuge tube. Record the exact weight.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg of this compound (MW = 676.76 g/mol ):
Volume (µL) = (1 mg / 676.76 g/mol ) * 100,000 ≈ 147.77 µL
-
-
Dissolving this compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentration.[7] It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[7]
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.
-
Further dilutions can be made from this intermediate solution as required for the experiment.
Mandatory Visualizations
Signaling Pathway of this compound in MCF-7 Breast Cancer Cells
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Preparing this compound Stock Solution
References
- 1. This compound | 943136-39-8 | TMB13639 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 943136-39-8 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Administering Chlorahololide D to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant potential as an anti-cancer agent.[1][2][3][4] In vitro and in vivo studies have elucidated its mechanisms of action, which include the induction of apoptosis, inhibition of cell migration, and suppression of angiogenesis.[1][2][3][4] These application notes provide a comprehensive overview of the current data on administering this compound to animal models, with a focus on the zebrafish xenograft model, for which the most detailed research is currently available.[1][2][3][4] The protocols and data presented herein are intended to guide researchers in the design and execution of further preclinical studies.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach targeting key cellular pathways:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells by increasing the production of reactive oxygen species (ROS), leading to cellular stress.[1][3][4] This is accompanied by the arrest of the cell cycle at the G2 phase and the modulation of apoptosis-regulating proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3]
-
Inhibition of Cell Migration: The compound has been shown to inhibit the migration of cancer cells by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3][4]
-
Anti-Angiogenesis: In vivo studies have demonstrated that this compound can suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][2]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 6.7[1] |
| HepG2 | Liver Cancer | 13.7[1] |
| HeLa | Cervical Cancer | 32.2[1] |
Table 2: In Vitro Apoptosis Induction in MCF-7 Cells (48h treatment)
| Concentration (µM) | Percentage of Apoptotic Cells |
| 0 (Control) | 16.0%[1] |
| 7.5 | 37.4%[1] |
| 15 | 55.1%[1] |
| 30 | 73.0%[1] |
Table 3: In Vivo Anti-Tumor Activity in Zebrafish Xenograft Model (MCF-7 cells)
| Treatment Group | Concentration (µM) | Duration | Observation |
| Control | - | 48h | Normal tumor growth and migration. |
| This compound | 2.5 | 48h | Inhibition of tumor proliferation and migration.[1] |
| This compound | 5 | 48h | Significant inhibition of tumor proliferation and migration.[1] |
| This compound | 10 | 48h | Strong inhibition of tumor proliferation and migration.[1] |
| Etoposide (Positive Control) | 10 | 48h | Inhibition of tumor proliferation and migration.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Protocol 2: Zebrafish Xenograft Model for In Vivo Anti-Tumor Assay
-
Cell Preparation: Culture MCF-7 cells and label them with a fluorescent dye, such as CM-DiI, according to the manufacturer's protocol. Resuspend the labeled cells in an appropriate medium to a final concentration for microinjection.
-
Zebrafish Handling: Use 2 days post-fertilization (dpf) zebrafish embryos for the experiment.
-
Microinjection: Anesthetize the zebrafish embryos. Using a microinjector, inject approximately 200 CM-DiI labeled MCF-7 cells into the yolk sac of each embryo.
-
Compound Administration: Four hours post-injection, transfer the tumor-bearing embryos into fresh embryo medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Etoposide) should be included.
-
Incubation: Incubate the embryos for 48 hours at 28.5°C.
-
Imaging and Analysis:
-
Anesthetize the embryos and mount them in a low-melting-point agarose gel.
-
Capture fluorescent images of the tumor cells in the zebrafish using a confocal microscope.
-
Quantify tumor proliferation by measuring the total fluorescence intensity of the tumor area.
-
Assess tumor cell migration by measuring the distance of cell dissemination from the primary tumor site.
-
Use image analysis software, such as ImageJ, for quantification.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: Treat MCF-7 cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Drug Administration Techniques in Zebrafish Models of Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Bcl-2 and Bax Expression Following Chlorahololide D Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for investigating the effects of Chlorahololide D, a lindenane-type sesquiterpenoid dimer, on the expression of key apoptotic regulatory proteins, Bcl-2 and Bax, using Western blot analysis. This compound has been shown to induce apoptosis in cancer cells, and a primary mechanism involves the modulation of the Bcl-2 family of proteins.[1][2][3] This document offers a step-by-step guide for cell culture, treatment, protein extraction, immunoblotting, and data analysis, enabling researchers to quantify changes in pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein levels.
Introduction to Bcl-2 Family and Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells.[4] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[5][6] This family includes both anti-apoptotic members, such as Bcl-2, which prevent cell death, and pro-apoptotic members, like Bax, which promote it.[7] The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate; an increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, caspase activation, and ultimately, apoptosis.[4][8][9] Studies have demonstrated that this compound treatment in cancer cells, such as the MCF-7 breast cancer line, leads to a decrease in Bcl-2 expression and an increase in Bax expression, thereby promoting cell death.[1]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed mechanism by which this compound modulates the Bcl-2 family proteins to induce apoptosis. Treatment with this compound alters the balance between anti-apoptotic Bcl-2 and pro-apoptotic Bax. This increased Bax/Bcl-2 ratio facilitates the formation of pores in the mitochondrial membrane, a key step in the intrinsic apoptotic pathway.
Caption: this compound signaling pathway in apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for conducting the Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding : Culture a suitable cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates. Seed the cells to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment : Replace the existing media with media containing various concentrations of this compound (e.g., 0, 7.5, 15, 30 µM).[1][2] A vehicle control (DMSO) corresponding to the highest concentration of this compound should be included.
-
Incubation : Incubate the treated cells for a predetermined time period (e.g., 24, 36, or 48 hours) at 37°C in a 5% CO₂ incubator.[1][2]
Protein Extraction and Quantification
-
Cell Lysis : After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.
-
Scraping and Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification : Determine the protein concentration of each sample using a standard method like the BCA Protein Assay Kit, following the manufacturer's instructions.
SDS-PAGE and Western Transfer
-
Sample Preparation : Mix a calculated volume of protein extract (e.g., 30-50 µg) with 4x Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis : Load the denatured protein samples and a pre-stained protein ladder into the wells of a 12.5% SDS-polyacrylamide gel.[10] Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[10] Perform the transfer in 1x transfer buffer, typically at 100V for 60-90 minutes on ice or using a semi-dry transfer system.
-
Membrane Staining (Optional) : Briefly stain the membrane with Ponceau S solution to confirm successful protein transfer. Destain with TBST.
Immunoblotting and Detection
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Bcl-2 (e.g., 1:1000 dilution), Bax (e.g., 1:500 dilution), and a loading control like β-actin (e.g., 1:2000 dilution) in blocking buffer.[10] This incubation is typically performed overnight at 4°C with gentle rocking.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[10]
-
Final Washes : Repeat the washing step (step 3).
-
Detection : Prepare an Enhanced Chemiluminescence (ECL) working solution according to the manufacturer's protocol. Incubate the membrane in the ECL solution for 1-5 minutes.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis.
Data Presentation and Analysis
Following imaging, use densitometry software (e.g., ImageJ) to quantify the band intensities for Bcl-2, Bax, and the loading control (β-actin). Normalize the expression of Bcl-2 and Bax to β-actin for each sample. The results can be presented in a table for clear comparison.
Table 1: Relative Protein Expression and Bax/Bcl-2 Ratio after this compound Treatment
| Treatment Group (µM) | Normalized Bcl-2 Expression (Arbitrary Units) | Normalized Bax Expression (Arbitrary Units) | Bax/Bcl-2 Ratio |
| 0 (Control) | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 |
| 7.5 | 0.72 ± 0.05 | 1.45 ± 0.11 | 2.01 |
| 15 | 0.41 ± 0.03 | 2.18 ± 0.15 | 5.32 |
| 30 | 0.19 ± 0.02 | 2.95 ± 0.21 | 15.53 |
| Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes. |
Materials and Reagents
-
Cell Line : MCF-7 or other appropriate cancer cell line
-
Reagents :
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
DMEM and Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast or self-cast SDS-PAGE gels
-
PVDF Membrane
-
Non-fat Dry Milk or Bovine Serum Albumin (BSA)
-
TBST Buffer
-
Primary Antibodies: Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate Kit
-
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl2 family | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chlorahololide D as a Potent Inhibitor of Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant anti-cancer properties.[1][2] Notably, it has been shown to inhibit the migration of cancer cells, a critical process in tumor metastasis. These application notes provide detailed protocols for assessing the anti-migration effects of this compound using standard in vitro assays and summarize the current understanding of its mechanism of action.
Mechanism of Action
This compound has been found to inhibit the migration of MCF-7 breast cancer cells by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, which is essential for cell motility.[3][4][5][6][7] By inhibiting the phosphorylation of FAK, this compound disrupts the downstream signaling cascades that lead to cytoskeleton rearrangement and cell movement.[1]
Another critical pathway in cell migration is the ROCK/LIMK/Cofilin pathway, which regulates actin dynamics.[8][9][10] While direct effects of this compound on this pathway have not been explicitly demonstrated, it represents a key mechanism of cell migration that can be investigated in parallel.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin D1 Regulates Cellular Migration through the Inhibition of Thrombospondin 1 and ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of Chlorahololide D in DMSO and culture media
Welcome to the technical support center for Chlorahololide D. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in DMSO and culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed vial to protect it from moisture and light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in cell-based assays.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Ensure the solution is thoroughly mixed. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2][3][4]
Q4: How stable is this compound in DMSO stock solutions?
Q5: Are there any known stability issues with this compound's chemical class?
A5: Yes, this compound is a lindenane-type sesquiterpenoid dimer. A related class, shizukaol-type dimers, have been observed to undergo conversion to peroxidized chlorahololide-type dimers, suggesting a potential susceptibility to oxidation.[2][3][5] This reaction is thought to involve a free radical mechanism at the C4-C5 double bond.[5] While peroxidized chlorahololide-type dimers are reported to be more stable, this indicates that the parent compound may have inherent instability.[2]
Q6: How stable is this compound in aqueous culture media?
A6: There is no specific stability data available for this compound in culture media. Generally, the stability of a compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components.[6][7][8][9] It is advisable to prepare working solutions in culture media fresh for each experiment and to minimize the time the compound is in the media before and during the experiment.
Q7: What is the maximum recommended concentration of DMSO in my cell culture experiments?
A7: To avoid solvent toxicity to your cells, the final concentration of DMSO in the culture medium should generally be kept below 0.5%.[1] It is crucial to include a vehicle control (culture medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in experiments. | Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Degradation of this compound in the working solution (culture media) during the experiment. | Prepare working solutions fresh immediately before each experiment. Minimize the incubation time of the compound in the culture media as much as the experimental design allows. | |
| Precipitation of this compound when diluting the DMSO stock solution into aqueous culture media. | Poor solubility of this compound in the aqueous media. | Perform a stepwise dilution of the DMSO stock solution into the culture media to avoid rapid concentration changes. Ensure thorough mixing after each dilution step.[1] |
| High background noise or unexpected cellular responses in control groups. | Toxicity of the DMSO solvent at high concentrations. | Ensure the final concentration of DMSO in the culture media is below 0.5%. Include a vehicle control with the same DMSO concentration as the experimental groups. |
| Contamination of stock or working solutions. | Use sterile techniques when preparing and handling all solutions. Filter-sterilize the stock solution if necessary, though this is not always feasible with small volumes. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Pipettes and sterile pipette tips
-
-
Preparation of Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex briefly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
-
Preparation of Working Solution (e.g., 10 µM in Culture Media): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. c. To avoid precipitation, it is recommended to do this in a stepwise manner. For instance, first, dilute the 10 mM stock 1:10 in culture medium to get a 1 mM intermediate solution. Then, dilute this 1 mM solution 1:100 in culture medium to get the final 10 µM working solution. d. Ensure the final concentration of DMSO in the working solution is below 0.5%. e. Use the working solution immediately after preparation.
Protocol for Assessing the Stability of this compound in Culture Media by HPLC-MS
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental conditions.
-
Objective: To quantify the concentration of this compound in cell culture medium over time at a specific temperature (e.g., 37°C).
-
Materials:
-
This compound
-
Cell culture medium (the same type used in experiments)
-
Incubator (set to 37°C)
-
HPLC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Autosampler vials
-
-
Procedure: a. Prepare a working solution of this compound in the cell culture medium at the desired concentration (e.g., 10 µM). b. At time point 0, take an aliquot of the solution and immediately prepare it for HPLC-MS analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile), followed by centrifugation to remove precipitated proteins. Transfer the supernatant to an autosampler vial. c. Incubate the remaining solution at 37°C. d. At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them for HPLC-MS analysis as described in step 3b. e. Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound at each time point. f. Plot the concentration of this compound versus time to determine its stability profile in the culture medium under your experimental conditions.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. phytotechlab.com [phytotechlab.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Chlorahololide D experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Chlorahololide D. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound, a lindenane-type sesquiterpenoid dimer, has been shown to suppress breast cancer progression.[1][2][3] Its primary mechanisms of action include:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[1][2][3][4]
-
Increased Reactive Oxygen Species (ROS): this compound stimulates the production of ROS within cancer cells.[1][2][3][4]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G2 phase.[1][2][3][4]
-
Modulation of Apoptosis-Related Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][2][3]
-
Inhibition of Cell Migration: this compound inhibits cancer cell migration by regulating the FAK signaling pathway.[1][2][3][4]
Q2: What are the reported IC50 values for this compound?
The cytotoxic activity of this compound varies across different cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
| MCF-7 (Breast Cancer) | 6.7 | [1] |
| HepG2 (Liver Cancer) | 13.7 | [1] |
| HeLa (Cervical Cancer) | 32.2 | [1] |
Q3: What is the recommended solvent and storage condition for this compound?
While specific solubility and stability data for this compound are limited, lindenane-type sesquiterpenoid dimers can be unstable.[5][6] It is recommended to dissolve this compound in a high-quality, anhydrous solvent like DMSO for stock solutions. For working solutions, further dilution in culture medium is appropriate. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light and air exposure to minimize degradation.[6]
Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several factors:
-
Compound Instability: As a lindenane-type sesquiterpenoid dimer, this compound may degrade over time, especially if not stored properly.[5][6] Always use freshly prepared dilutions from a properly stored stock.
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and confluence, as these can significantly impact cellular response.[7]
-
Assay Protocol Variability: Adhere strictly to incubation times and reagent concentrations. For colorimetric assays, ensure complete solubilization of formazan crystals.
-
Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects at higher concentrations. Ensure your vehicle control concentration matches that in your experimental wells.
Troubleshooting Guides
Inconsistent Results in Apoptosis Assays (Flow Cytometry)
Issue: High variability in the percentage of apoptotic cells detected by Annexin V/PI staining.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Consider using an internal positive control for apoptosis induction to verify assay performance. |
| Cell Harvesting Issues | Trypsinization can damage cell membranes, leading to false-positive Annexin V staining.[8] Use a gentle cell detachment method or allow cells to recover in suspension for 30-45 minutes before staining.[8] |
| Staining Protocol Variability | Optimize staining time and antibody concentrations. Ensure cells are resuspended gently to avoid mechanical damage. Use appropriate compensation controls to correct for spectral overlap between fluorochromes. |
| Flow Cytometer Settings | Use a low flow rate for data acquisition to improve resolution.[9][10][11] Ensure the instrument is properly calibrated. |
| Misinterpretation of Results | Be aware of potential artifacts, such as the misclassification of phagocytes that have engulfed apoptotic bodies.[12] |
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Variability in ROS Measurement
Issue: Inconsistent levels of Reactive Oxygen Species (ROS) detected.
| Potential Cause | Troubleshooting Steps |
| Probe Instability and Specificity | ROS probes can be unstable and may react with cellular components other than the target ROS. Use fresh probe solutions and include appropriate positive and negative controls. Consider using multiple probes to confirm results.[13] |
| Cellular State | The metabolic state of the cells can influence ROS production. Ensure consistent cell culture conditions and avoid fluctuations in temperature and CO2. |
| Light Exposure | Many fluorescent ROS probes are light-sensitive. Protect samples from light during incubation and measurement to prevent photo-oxidation. |
| Inconsistent Incubation Times | Optimize and standardize the incubation time with the ROS probe. |
Experimental Protocol: Intracellular ROS Detection with DCFH-DA
-
Culture cells in a 96-well black plate.
-
Treat cells with this compound at various concentrations.
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Inconsistent Wound Healing Assay Results
Issue: High variability in the rate of wound closure.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Scratch Width | Use a consistent tool and technique to create the scratch.[14] Automated wound-making tools can improve reproducibility.[14] |
| Cell Proliferation vs. Migration | This compound can affect cell proliferation. To specifically assess migration, consider using a mitotic inhibitor (e.g., Mitomycin C) or serum-starving the cells before the assay. |
| Imaging Inconsistency | Mark the plate to ensure you are imaging the same field of view at each time point.[15] Use image analysis software to quantify the wound area objectively. |
| Cell Health | Ensure the cell monolayer is healthy and confluent before making the scratch. Detached or unhealthy cells can affect the results. |
Experimental Protocol: Wound Healing Assay
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip or a specialized tool.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).
-
Quantify the wound closure rate using image analysis software.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. betalifesci.com [betalifesci.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
potential degradation of Chlorahololide D during storage
Welcome to the technical support center for Chlorahololide D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the storage and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the chromatographic profile of my this compound sample over time. What could be the cause?
A1: Changes in the chromatographic profile of this compound, such as the appearance of new peaks or a decrease in the main peak area, may indicate degradation. This compound is a complex lindenane-type sesquiterpenoid dimer, and some related compounds have been observed to undergo conversion after purification and during long-term storage.[1] One study has suggested that chlorahololide-type dimers can be artifacts of shizukaol-type dimers, which are inherently unstable due to ring strain.[1] This suggests a potential for isomerization or degradation over time, especially when stored in solution.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. If stock solutions are required, they should be prepared fresh in a high-quality, dry solvent such as DMSO or ethanol. For short-term storage of solutions, refrigeration at 2-8°C is advisable, but for longer periods, storage at -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2] A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products. Regular analysis of your sample against a freshly prepared standard will allow you to track any changes in purity and concentration.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published. However, based on the structure of lindenane-type sesquiterpenoid dimers, potential degradation pathways could include hydrolysis of ester groups, oxidation, and isomerization, particularly under exposure to light, heat, or non-neutral pH conditions. One study has indicated that shizukaol-type dimers can convert to more stable peroxidized chlorahololide-type dimers, suggesting that oxidation could be a relevant pathway.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected biological activity or loss of potency | Degradation of this compound into less active or inactive compounds. | 1. Verify the purity and integrity of your sample using a stability-indicating HPLC method.2. Compare the activity of your stored sample to a freshly prepared standard.3. If degradation is confirmed, obtain a fresh batch of this compound and adhere to strict storage recommendations. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products or isomers. | 1. Perform forced degradation studies (see Experimental Protocols section) to tentatively identify potential degradation products.2. Utilize HPLC-MS to obtain mass information on the new peaks to aid in their identification.3. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, improper solvent, temperature fluctuations). |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent or exceeding the solubility limit. | 1. Confirm the solubility of this compound in your chosen solvent.2. Consider using a different solvent (e.g., DMSO) or preparing a more dilute stock solution.3. Gently warm the solution and sonicate to attempt redissolution. If precipitation persists, prepare a fresh solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or MS detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation: To generate potential degradation products, subject the this compound stock solution to the following stress conditions in separate vials:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours (in solution and as a solid).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions:
-
Mobile Phase: Start with a gradient elution from water with 0.1% formic acid (A) to acetonitrile with 0.1% formic acid (B). A typical starting gradient could be 50-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan) or using a mass spectrometer in full scan mode.
-
-
Analysis: Inject the stressed samples and an unstressed standard solution.
-
Method Optimization: Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation between the parent this compound peak and any degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis pathway.
Caption: Inhibition of FAK signaling by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Resistance to Chlorahololide D in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and potentially overcome resistance to Chlorahololide D in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in sensitive cancer cells?
This compound has been shown to induce apoptosis in cancer cells, such as MCF-7 breast cancer and HepG2 liver cancer cells, through several mechanisms.[1][2][3][4] It stimulates the production of reactive oxygen species (ROS), leading to cellular damage and triggering apoptosis.[1][2][3] Additionally, it arrests the cell cycle at the G2 phase and modulates the expression of apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1][2] this compound also inhibits cancer cell migration by regulating the FAK signaling pathway.[1][2][3][4]
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been documented, based on its known mechanism of action and general principles of drug resistance in cancer, potential mechanisms could include:
-
Increased Antioxidant Capacity: Cells may upregulate antioxidant pathways to neutralize the increased ROS levels induced by this compound.
-
Alterations in Cell Cycle Checkpoints: Changes in proteins that regulate the G2/M checkpoint could allow cells to bypass the this compound-induced cell cycle arrest.
-
Dysregulation of Apoptotic Pathways: Mutations or altered expression of proteins in the Bcl-2 family (e.g., overexpression of Bcl-2 or downregulation of Bax) could make cells resistant to apoptosis.
-
Activation of Alternative Survival Pathways: Cancer cells might activate pro-survival signaling pathways that compensate for the effects of this compound.
-
Changes in the FAK Signaling Pathway: Alterations in the FAK pathway could render the cells less susceptible to the anti-migratory effects of the compound.
-
Increased Drug Efflux: While not yet reported for this compound, cancer cells can develop resistance by overexpressing drug efflux pumps that remove the compound from the cell.[5][6]
Q3: How can I experimentally determine if my cancer cells have developed resistance to this compound?
The first step is to perform a dose-response experiment to compare the IC50 value of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value suggests the development of resistance.
Troubleshooting Guide
Issue 1: Decreased Apoptosis in Response to this compound Treatment
-
Possible Cause 1: Altered Expression of Apoptosis-Related Proteins.
-
Troubleshooting Step: Perform Western blot analysis to compare the expression levels of Bcl-2 and Bax in sensitive and resistant cells after treatment with this compound. Resistant cells might show higher levels of Bcl-2 and/or lower levels of Bax.
-
-
Possible Cause 2: Reduced ROS Production.
-
Troubleshooting Step: Measure intracellular ROS levels in both cell lines using a fluorescent probe like DCFH-DA followed by flow cytometry.[2] Resistant cells may exhibit a blunted ROS response to this compound.
-
Issue 2: Cells Overcome this compound-induced G2/M Arrest
-
Possible Cause: Dysfunctional Cell Cycle Checkpoints.
Issue 3: Unchanged Migratory Potential Despite this compound Treatment
-
Possible Cause: Alterations in the FAK Signaling Pathway.
-
Troubleshooting Step: Conduct a wound-healing or transwell migration assay to compare the migratory capacity of sensitive and resistant cells in the presence of this compound.[3] Additionally, use Western blotting to assess the phosphorylation status of FAK (p-FAK) in both cell lines after treatment.[3]
-
Quantitative Data from Sensitive Cell Lines
The following tables summarize the reported effects of this compound on sensitive cancer cell lines. Use this data as a baseline for comparison with your experimental results in potentially resistant cells.
Table 1: Cytotoxicity of this compound in Sensitive Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 6.7 | [1] |
| HepG2 (Liver Cancer) | 13.7 | [1] |
| HeLa (Cervical Cancer) | 32.2 | [1][3] |
Table 2: Effect of this compound on Apoptosis and ROS Production in MCF-7 Cells
| Treatment Concentration (µM) | Apoptotic Cells (%) | Relative ROS Levels | Reference |
| 0 (Control) | ~5% | 100% | [2] |
| 5 | Not Reported | Increased | [2] |
| 7.5 | Increased | Not Reported | [2] |
| 10 | Not Reported | Significantly Increased | [2] |
| 15 | Significantly Increased | Not Reported | [2] |
| 20 | Not Reported | Significantly Increased | [2] |
| 30 | Significantly Increased | Not Reported | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h treatment)
| Treatment Concentration (µM) | % of Cells in G2 Phase | Reference |
| 0 (Control) | Normal Distribution | [2] |
| 7.5 | Increased | [2] |
| 15 | Significantly Increased | [2] |
| 30 | Significantly Increased | [2] |
Experimental Protocols
1. Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)
-
Cell Lysis: Treat sensitive and potentially resistant MCF-7 cells with various concentrations of this compound for 36 hours.[2] Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the Bcl-2/Bax ratio between sensitive and resistant cells.
2. Measurement of Intracellular ROS
-
Cell Treatment: Seed sensitive and resistant MCF-7 cells in 6-well plates and treat with this compound (e.g., 5, 10, and 20 µM) for 48 hours.[2]
-
Staining: Incubate the cells with 10 µM DCFH-DA for 20-30 minutes at 37°C in the dark.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity between treated and untreated cells and between sensitive and resistant cell lines.
3. Cell Cycle Analysis
-
Cell Treatment: Treat sensitive and resistant MCF-7 cells with this compound (e.g., 7.5, 15, and 30 µM) for 48 hours.[2]
-
Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between sensitive and resistant cells.
Visualizations
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying Chlorahololide D's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Chlorahololide D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary effects?
This compound is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius.[1] Its primary known biological effects are centered on its anti-cancer properties. Studies have shown that it can block the growth of cancer cells, trigger apoptosis (programmed cell death), stimulate the production of reactive oxygen species (ROS), and arrest the cell cycle at the G2/M phase.[1][2][3][4] It has also been observed to inhibit cancer cell migration.[1][3][4]
Q2: What is the mechanism of action for this compound's anti-migration effects?
This compound has been shown to inhibit the migration of cancer cells, such as the MCF-7 breast cancer cell line, by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3][4] Specifically, it leads to a dose-dependent reduction in the phosphorylation of FAK at the Tyr397 residue, without significantly affecting the total FAK protein expression.[2][3]
Q3: What cell lines have been used to study this compound?
The most prominently reported cell line used for studying the anti-cancer effects of this compound is the human breast adenocarcinoma cell line, MCF-7.[2][3][4] Studies have also reported its cytotoxic activity against the human liver cancer cell line, HepG2, and moderate activity against the HeLa cell line.[2]
Troubleshooting Guides
General Compound Handling
Q: I am observing inconsistent results between experiments. What could be the cause?
A: Inconsistencies can arise from issues with the compound itself.
-
Solubility: Ensure this compound is fully dissolved. For most in vitro studies, a stock solution in dimethyl sulfoxide (DMSO) is used. When diluting into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including your vehicle control, as DMSO itself can have biological effects.
-
Stability: Lindenane-type sesquiterpenoid dimers can be unstable under certain conditions.[5] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] Protect the compound from light during storage and incubation.
Apoptosis Assays (Annexin V/PI Staining)
Q: My negative control (untreated cells) shows a high percentage of apoptotic cells.
A: This could be due to several factors unrelated to this compound:
-
Cell Health: Ensure you are using healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis.[6]
-
Cell Handling: Excessive or harsh pipetting, or harsh trypsinization can cause mechanical damage to the cell membrane, leading to false positives.[6] Use a gentle dissociation enzyme if needed and handle cells with care.
-
Reagent Issues: Verify that your Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[6]
Q: I am not observing a dose-dependent increase in apoptosis after treatment with this compound.
A: This could be related to the experimental conditions:
-
Insufficient Incubation Time or Concentration: The apoptotic effect of this compound is time and concentration-dependent. Consider performing a time-course experiment and testing a broader range of concentrations.
-
Loss of Apoptotic Cells: Early apoptotic cells can detach from the culture plate. When harvesting, always collect the supernatant along with the adherent cells to avoid losing the apoptotic population.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
Q: The peaks in my cell cycle histogram are broad and not well-resolved.
A: Poor resolution in cell cycle analysis can be caused by:
-
Improper Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell suspension while gently vortexing to prevent cell clumping.[7][8]
-
Cell Clumps: Aggregates of cells will not be properly stained and can distort the histogram. Filter your cell suspension through a fine mesh before analysis.
-
Flow Rate: Use a low flow rate during acquisition on the flow cytometer to improve resolution.[9]
Q: I am seeing a large sub-G1 peak in my control group.
A: A significant sub-G1 peak indicates a high level of apoptosis or necrosis in the untreated population. Refer to the troubleshooting section for apoptosis assays to address potential issues with cell health and handling.
Intracellular ROS Measurement (DCFH-DA Assay)
Q: My fluorescence readings are inconsistent across replicates.
A: Inconsistent ROS measurements can be due to:
-
Dye Instability: The DCFH-DA probe is light-sensitive and can auto-oxidize. Prepare the working solution fresh for each experiment and protect it from light.[10]
-
Cell Density: Ensure that cells are seeded evenly and are at a consistent confluence, as this can affect ROS production and dye uptake.
-
Washing Steps: After loading the cells with DCFH-DA, wash the cells thoroughly with a serum-free medium or PBS to remove any extracellular probe, which can contribute to high background fluorescence.[11]
Q: I am not detecting an increase in ROS after this compound treatment.
A: This could be due to:
-
Timing of Measurement: ROS production can be transient. It is advisable to perform a time-course experiment to determine the optimal time point for measuring ROS levels after adding this compound.
-
Probe Concentration: The concentration of DCFH-DA may need to be optimized for your specific cell line and experimental conditions.
Western Blotting for FAK Signaling
Q: I am not detecting a decrease in phosphorylated FAK (p-FAK) after treatment.
A: Several factors can contribute to this:
-
Suboptimal Antibody: Ensure you are using an antibody that is validated for Western blotting and specifically recognizes FAK phosphorylated at Tyr397.
-
Insufficient Protein Loading: Load an adequate amount of total protein (typically 20-30 µg) to ensure detectable levels of p-FAK.
-
Phosphatase Activity: Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of FAK during sample preparation.
Q: The total FAK levels appear to decrease with treatment.
A: While some studies report no significant change in total FAK, a decrease could indicate:
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer.
-
Loading Inconsistency: Use a reliable loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. Normalize the p-FAK and total FAK signals to the loading control for accurate quantification.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | MCF-7 | 6.7 µM | [4] |
| IC50 (Cytotoxicity) | HepG2 | 13.7 µM | [4] |
| IC50 (Cytotoxicity) | HeLa | 32.2 µM | [2] |
| Apoptosis Induction | MCF-7 | 7.5, 15, 30 µM | [3] |
| Cell Cycle Arrest (G2) | MCF-7 | 7.5, 15, 30 µM | [3] |
| ROS Production | MCF-7 | 5, 10, 20 µM | [2] |
| Inhibition of p-FAK | MCF-7 | Dose-dependent | [3] |
Experimental Protocols
Apoptosis Assay via Annexin V/PI Staining
1. Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 7.5, 15, 30 µM) for 48 hours.
2. Controls:
-
Negative Control: Treat cells with the vehicle (e.g., 0.1% DMSO) for the same duration.
-
Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.
-
Unstained Control: Cells that are not treated with Annexin V or PI.
-
Single-Stain Controls: A set of cells stained only with Annexin V and another set stained only with PI for compensation.
3. Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use the controls to set the appropriate gates for live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis via Propidium Iodide Staining
1. Cell Seeding and Treatment:
-
Seed MCF-7 cells and treat with this compound (e.g., 7.5, 15, 30 µM) for 48 hours.
2. Controls:
-
Negative Control: Vehicle-treated cells.
-
Positive Control: Cells treated with a known cell cycle arresting agent (e.g., nocodazole for G2/M arrest).
3. Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
4. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, ensuring to use a low flow rate.
-
Use a doublet discrimination gate to exclude cell aggregates.
Intracellular ROS Measurement using DCFH-DA
1. Cell Seeding and Treatment:
-
Seed MCF-7 cells in a plate suitable for fluorescence measurement.
-
Treat the cells with this compound (e.g., 5, 10, 20 µM) for the desired time.
2. Controls:
-
Negative Control: Vehicle-treated cells.
-
Positive Control: Cells treated with an ROS-inducing agent like hydrogen peroxide (H₂O₂) or Rosup.[12]
-
Inhibitor Control: Pre-treat cells with an ROS scavenger like N-acetyl-L-cysteine (NAC) before adding this compound to confirm the specificity of the ROS production.
3. Staining:
-
Wash the cells with a serum-free medium.
-
Load the cells with DCFH-DA solution (typically 10 µM) and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
4. Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation/emission wavelengths (approx. 485/535 nm).
Western Blot for FAK Phosphorylation
1. Cell Lysis and Protein Quantification:
-
Treat MCF-7 cells with this compound.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
2. Controls:
-
Negative Control: Lysate from vehicle-treated cells.
-
Positive Control: Lysate from cells known to have high FAK activity or treated with a FAK activator. A FAK inhibitor like PF-573228 can serve as a positive control for the inhibition of phosphorylation.[13][14]
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
3. SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phospho-FAK (Tyr397).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK and a loading control.
5. Densitometry:
-
Quantify the band intensities and normalize the p-FAK signal to the total FAK and loading control signals.
Visualizations
Caption: this compound's signaling pathway.
Caption: Apoptosis assay experimental workflow.
Caption: Western blot experimental workflow.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]
- 5. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. Measurement of Intracellular ROS [bio-protocol.org]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorahololide D in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorahololide D in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in short-term cancer cell culture?
A1: this compound has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and causing cell cycle arrest at the G2/M phase. This leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. Additionally, it can inhibit cell migration by modulating the FAK signaling pathway.
Q2: I am observing decreased efficacy of this compound over several weeks of culture. What could be the reason?
A2: Decreased efficacy in long-term culture could be due to several factors:
-
Compound Instability: Sesquiterpenoid dimers like this compound may degrade in cell culture media over time. It is advisable to replenish the compound with each media change.
-
Development of Drug Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection of a resistant cell population.[1][2][3] This can occur through various mechanisms, including the upregulation of drug efflux pumps.[4]
-
Changes in Cell Culture Characteristics: Long-term culture can lead to genetic and phenotypic drift in cancer cell lines, potentially altering their sensitivity to the compound.[5]
Q3: My cells are showing signs of cytotoxicity at concentrations that were well-tolerated in short-term assays. Why is this happening?
A3: Increased cytotoxicity in long-term exposure, even at previously determined safe concentrations, can be attributed to the cumulative effects of the compound.[6] Continuous exposure to a ROS-inducing agent can lead to a buildup of cellular damage that eventually becomes toxic.[7][8] It is recommended to perform a dose-response curve for long-term experiments to establish a new, lower working concentration.
Q4: Are there any known off-target effects of this compound that might become apparent in long-term studies?
A4: While specific long-term off-target effects of this compound have not been documented, natural product-derived compounds can sometimes exhibit off-target activities.[9][10][11] In long-term cultures, these off-target effects might manifest as unexpected changes in cellular morphology, proliferation rates, or expression of unrelated genes. It is crucial to include appropriate controls to monitor for such effects.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles. Consider performing a stability test of the compound in your specific cell culture medium. |
| Cell Line Instability | Go back to an early passage of your cell line. Regularly perform cell line authentication to ensure the identity and purity of your culture.[5] |
| Variability in Experimental Conditions | Standardize all experimental parameters, including cell seeding density, media change schedule, and compound addition. Maintain a detailed experimental log. |
Issue 2: Development of Drug Resistance
| Possible Cause | Troubleshooting Step |
| Upregulation of Efflux Pumps | Analyze the expression of common drug resistance proteins (e.g., P-glycoprotein, MRP1) via Western blot or qPCR. Consider co-treatment with an inhibitor of these pumps.[4] |
| Alterations in Apoptotic Pathways | Examine the expression levels of key apoptotic proteins (Bcl-2, Bax, caspases) to see if the cells have developed mechanisms to evade apoptosis.[1] |
| Selection of a Resistant Subpopulation | Perform single-cell cloning to isolate and characterize potentially resistant clones from the heterogeneous population. |
Issue 3: Excessive Cytotoxicity in Long-Term Cultures
| Possible Cause | Troubleshooting Step |
| Cumulative ROS Damage | Measure intracellular ROS levels at different time points during the long-term culture. Consider co-treatment with a low dose of an antioxidant as a control experiment to see if it mitigates the toxicity. |
| Prolonged Cell Cycle Arrest | Analyze the cell cycle profile of your cells over time. Sustained cell cycle arrest can be toxic.[12][13] Consider a pulsed-dosing regimen where the compound is removed for a period to allow cells to recover. |
| Inappropriate Dosing Schedule | Instead of continuous exposure, try a schedule of intermittent treatment (e.g., 48 hours on, 48 hours off) to reduce the overall stress on the cells.[14] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound from short-term assays. These values should be used as a starting point for determining the appropriate concentration for long-term experiments, which will likely be lower.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | 6.7 |
| HepG2 | MTT | 48 | 13.7 |
| HeLa | Not Specified | Not Specified | 32.2 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 1-2 weeks).
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to start with concentrations significantly lower than the short-term IC50 value.
-
Treatment: Add the this compound-containing medium to the cells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation and Media Changes: Incubate the cells under standard conditions (37°C, 5% CO2). Change the medium every 48-72 hours, replenishing with fresh medium containing the appropriate concentration of this compound.[14]
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control for each concentration and time point. Plot dose-response curves to determine the long-term IC50.
Protocol 2: Evaluation of Drug Resistance Marker Expression
-
Establish Long-Term Cultures: Culture cells in the continuous presence of a sub-lethal concentration of this compound (e.g., IC20) for several weeks to months. Culture a parallel group of cells with the vehicle control.
-
Protein Extraction: At various time points, harvest cells from both the treated and control groups and extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the expression levels of key drug resistance proteins such as P-glycoprotein (MDR1) and MRP1. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Densitometry: Quantify the band intensities to determine the relative change in protein expression in the this compound-treated cells compared to the control cells.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for decreased efficacy.
Caption: Logical workflow for setting up a long-term culture experiment.
References
- 1. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Alteration of Reactive Oxygen Species Led to Multidrug Resistance in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Good, the Bad, and the Ugly of ROS: New Insights on Aging and Aging-Related Diseases from Eukaryotic and Prokaryotic Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Chlorahololide D and Sarcandrolide A
In the landscape of natural product drug discovery, lindenane-type sesquiterpenoid dimers have emerged as a promising class of compounds with significant anti-cancer potential. Among these, chlorahololide D and sarcandrolide A, isolated from Chloranthus holostegius, have garnered attention for their cytotoxic effects. This guide provides a detailed comparison of their cytotoxic activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activities of this compound and sarcandrolide A were evaluated against human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines using the MTT assay. The results, summarized as IC50 values (the concentration required to inhibit 50% of cell growth), are presented in Table 1. Etoposide, a well-established chemotherapeutic agent, was used as a positive control.
| Compound | MCF-7 (IC50, μM) | HepG2 (IC50, μM) |
| This compound | 6.7 | 13.7 |
| Sarcandrolide A | >40 | >40 |
| Etoposide | 10.3 | 12.5 |
| Table 1: Comparative cytotoxic activities of this compound, sarcandrolide A, and etoposide against MCF-7 and HepG2 cancer cell lines. |
The data clearly indicates that this compound exhibits potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values of 6.7 μM and 13.7 μM, respectively.[1][2] Notably, its efficacy against the MCF-7 cell line is greater than that of the positive control, etoposide. In contrast, sarcandrolide A demonstrated significantly weaker cytotoxic activity, with IC50 values exceeding 40 μM for both cell lines.
Mechanism of Action: A Deeper Dive into this compound
Extensive research has elucidated the molecular mechanisms underlying the anti-cancer effects of this compound, particularly in breast cancer cells.[1][3][4]
Induction of Apoptosis
This compound has been shown to trigger apoptosis, or programmed cell death, in MCF-7 cells. This is a critical mechanism for eliminating cancerous cells. The process is mediated through the regulation of key apoptosis-related proteins. Specifically, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway.
Cell Cycle Arrest
Further investigation has revealed that this compound induces cell cycle arrest at the G2 phase in MCF-7 cells.[1][3] By halting the cell cycle at this checkpoint, the compound prevents cancer cells from proceeding to mitosis, thereby inhibiting their proliferation.
Stimulation of Reactive Oxygen Species (ROS)
The cytotoxic effects of this compound are also linked to its ability to increase the intracellular levels of reactive oxygen species (ROS).[1][3] While normal physiological levels of ROS are essential for cellular signaling, excessive ROS can induce oxidative stress, leading to cellular damage and apoptosis.
Inhibition of Cell Migration
Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the migration of MCF-7 cells by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][3][4] The FAK pathway plays a crucial role in cell adhesion and motility.
The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram:
Caption: Signaling pathway of this compound in breast cancer cells.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and sarcandrolide A was performed using the MTT assay. The general workflow for this experiment is outlined below.
Caption: General workflow for the MTT cytotoxicity assay.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and cultured for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, sarcandrolide A, or etoposide and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The supernatant was discarded, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Conclusion
The comparative analysis reveals that this compound is a potent cytotoxic agent against MCF-7 and HepG2 cancer cells, acting through multiple mechanisms including the induction of apoptosis, cell cycle arrest, ROS generation, and inhibition of cell migration. In contrast, sarcandrolide A exhibits significantly lower cytotoxic activity under the same experimental conditions. These findings highlight this compound as a promising lead compound for the development of novel anti-cancer therapies. Further in-depth studies on sarcandrolide A are warranted to explore any potential bioactivities beyond direct cytotoxicity.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Efficacy of Chlorahololide D and Shizukaol E
In the ongoing search for novel anti-cancer therapeutics, natural products remain a vital source of lead compounds. Among these, the lindenane-type sesquiterpenoid dimers, Chlorahololide D and shizukaol E, isolated from Chloranthus holostegius, have garnered attention for their potential cytotoxic effects against cancer cells. This guide provides a detailed, objective comparison of the anti-cancer properties of these two compounds, supported by available experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Comparative Cytotoxicity
An initial screening of this compound and shizukaol E against human cancer cell lines revealed a significant difference in their cytotoxic activity. This compound demonstrated potent inhibitory effects, particularly against the MCF-7 breast cancer cell line, while shizukaol E exhibited weaker activity in the same assays.[1]
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 6.7[1][2] |
| HepG2 (Liver Cancer) | 13.7[1][2] | |
| HeLa (Cervical Cancer) | 32.2[2] | |
| Shizukaol E | MCF-7 (Breast Cancer) | Weaker activity than this compound[1] |
| HepG2 (Liver Cancer) | Weaker activity than this compound[1] |
Mechanism of Action: A Deeper Dive
The anti-cancer effects of this compound have been more extensively studied, revealing a multi-faceted mechanism of action that targets key cancer cell processes. Information on the specific anti-cancer mechanism of shizukaol E is less detailed in the available literature.
This compound: A Multi-Pronged Attack on Cancer Cells
This compound appears to exert its anti-cancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[2][3][4]
1. Induction of Apoptosis: this compound triggers apoptosis in MCF-7 breast cancer cells by increasing the production of reactive oxygen species (ROS).[2][3][4] This is accompanied by the regulation of key apoptosis-related proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][3][4]
2. Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G2 phase in MCF-7 cells, thereby preventing cancer cell proliferation.[2][3][4]
3. Inhibition of Cell Migration: this compound also demonstrates the ability to inhibit the migration of cancer cells. This is achieved through the regulation of the Focal Adhesion Kinase (FAK) signaling pathway.[2][3][4]
4. Anti-Angiogenesis: In a zebrafish xenograft model, this compound was observed to suppress tumor proliferation and migration, and it also exhibited anti-angiogenic effects, which is crucial for limiting tumor growth and metastasis.[2][4]
Shizukaol E: An Underexplored Potential
While direct comparisons show shizukaol E to be less potent than this compound in the tested cell lines, this does not preclude it from having anti-cancer activity through different mechanisms or against other cancer types. A related compound, shizukaol D, has been shown to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway.[5][6] This suggests that other shizukaol derivatives, including shizukaol E, may also target specific signaling pathways involved in cancer progression. Further research is necessary to elucidate the precise mechanism of action of shizukaol E.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cells.
-
Method: Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates. After cell attachment, they were treated with various concentrations of this compound or shizukaol E for a specified period (e.g., 48 hours). Subsequently, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.
Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method: MCF-7 cells were treated with different concentrations of this compound for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of apoptosis-related proteins.
-
Method: MCF-7 cells were treated with this compound. Total protein was extracted from the cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
Conclusion
The available evidence strongly suggests that this compound is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action against breast cancer cells. Its ability to induce apoptosis, halt the cell cycle, and inhibit cell migration, coupled with its in vivo anti-angiogenic activity, makes it a compelling candidate for further preclinical and clinical development.
In contrast, while shizukaol E has demonstrated weaker cytotoxic activity in initial screenings compared to this compound, its full potential as an anti-cancer compound remains to be thoroughly explored. Future research should focus on a broader screening of shizukaol E against a diverse panel of cancer cell lines and a detailed investigation into its mechanism of action, which may differ significantly from that of this compound. The insights gained from the study of related compounds like shizukaol D suggest that specific signaling pathways could be a fruitful area of investigation.
For researchers in oncology and drug discovery, this compound represents a more immediately promising lead, while shizukaol E stands as an intriguing but less characterized molecule that warrants further investigation to unlock its potential therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
A Comparative Analysis of Apoptotic Induction by Chlorahololide D and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the apoptotic-inducing capabilities of the natural sesquiterpenoid dimer, Chlorahololide D, and the well-established chemotherapeutic agent, etoposide. The information presented herein is based on published experimental data to assist researchers in evaluating their potential applications in cancer therapy.
Executive Summary
This compound, a lindenane-type sesquiterpenoid dimer, has demonstrated potent cytotoxic and pro-apoptotic effects in cancer cell lines. Etoposide, a topoisomerase II inhibitor, is a widely used anticancer drug known to induce apoptosis through DNA damage. This guide directly compares their efficacy in inducing apoptosis, focusing on their cytotoxic activity, impact on apoptotic cell populations, and underlying molecular mechanisms. While both compounds effectively trigger apoptosis, they exhibit distinct profiles in terms of potency and signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data from studies on this compound and etoposide, providing a basis for comparing their apoptotic-inducing performance.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Reference |
| This compound | MCF-7 (Breast Cancer) | 6.7 ± 1.0 | 48h | [1] |
| HepG2 (Liver Cancer) | 13.7 ± 1.4 | 48h | [1] | |
| Etoposide | MCF-7 (Breast Cancer) | ~100 - 150 | 24-48h | [2] |
| MCF-7 (Breast Cancer) | 33.3 ± 5.0 | Not Specified | [1] | |
| HepG2 (Liver Cancer) | 15.7 ± 1.6 | Not Specified | [1] |
Table 2: Induction of Apoptosis in MCF-7 Breast Cancer Cells
| Compound | Concentration (µM) | Percentage of Apoptotic Cells (%) (Early + Late Apoptosis) | Incubation Time | Reference |
| This compound | 7.5 | 37.4 | 48h | [1] |
| 15 | 55.1 | 48h | [1] | |
| 30 | 73.0 | 48h | [1] | |
| Etoposide | 100 (mg/ml) | 16.2 | 24h | [3] |
Note: Direct comparison of the percentage of apoptotic cells is challenging due to different experimental conditions (e.g., concentration units, incubation times). The data suggests this compound is a potent inducer of apoptosis at micromolar concentrations.
Table 3: Regulation of Apoptosis-Related Proteins in MCF-7 Cells
| Compound | Protein | Effect | Reference |
| This compound | Bcl-2 | Decreased expression | [1] |
| Bax | Increased expression | [1] | |
| Etoposide | Bcl-2 | Down-regulation of mRNA | [4] |
| Bax | Up-regulation of mRNA | [4][5] |
Signaling Pathways
The induction of apoptosis by this compound and etoposide is mediated by distinct signaling cascades.
This compound-Induced Apoptosis:
This compound appears to trigger the intrinsic apoptotic pathway.[1] This is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the modulation of the Bcl-2 family of proteins.[1] Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: this compound apoptotic pathway.
Etoposide-Induced Apoptosis:
Etoposide's primary mechanism involves the inhibition of topoisomerase II, leading to DNA strand breaks.[6] This DNA damage activates a complex signaling network. In many cancer cells, this damage response is mediated by the tumor suppressor protein p53.[7][8] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like PUMA and Bax.[4][7] Etoposide can also induce apoptosis through p53-independent mitochondrial pathways.[7] The DNA damage can trigger the release of cytochrome c from the mitochondria, activating a caspase cascade involving initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]
Caption: Etoposide apoptotic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
General Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound, etoposide, or vehicle control for the specified duration.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled DNA breaks can then be visualized and quantified by fluorescence microscopy or flow cytometry.
General Protocol (for adherent cells on coverslips):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Equilibration: Wash with PBS and then with deionized water. Equilibrate the cells in TdT Reaction Buffer for 10 minutes.
-
Labeling Reaction: Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs. Incubate the coverslips with the reaction cocktail in a humidified chamber at 37°C for 60 minutes.
-
Stopping the Reaction: Terminate the reaction by washing the coverslips with a stop/wash buffer.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 and Bax.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
General Protocol:
-
Cell Lysis: Treat cells as required, then lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the apoptotic effects of this compound and etoposide.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of MCF-7 cells with taxol and etoposide induces distinct alterations in the expression of apoptosis-related genes BCL2, BCL2L12, BAX, CASPASE-9 and FAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of bax sensitizes breast cancer MCF-7 cells to cisplatin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorahololide D and Doxorubicin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Chlorahololide D, a natural sesquiterpenoid dimer, and Doxorubicin, a conventional chemotherapeutic agent, in breast cancer cell lines. The information is compiled from multiple studies to offer an objective overview supported by experimental data.
I. Overview of Compounds
This compound is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius.[1][2][3] Emerging research has highlighted its potential as an anti-cancer agent.
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy for various cancers, including breast cancer.[4][5][6][7] It is known for its potent cytotoxic effects but also for its significant side effects.[7][8]
II. Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and Doxorubicin in breast cancer cell lines, primarily focusing on the MCF-7 cell line for a more direct comparison, although the data is derived from separate studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Assay | Source |
| This compound | MCF-7 | 6.7 | MTT | [1] |
| Doxorubicin | MCF-7 | 0.1 - 8.306 | MTT, SRB | [9][10][11] |
| Doxorubicin | MDA-MB-231 | 6.602 | SRB | [10] |
| Doxorubicin | AMJ13 | 223.6 (µg/ml) | MTT | [12][13] |
Note: IC50 values for Doxorubicin in MCF-7 cells show significant variation across different studies, which can be attributed to differences in experimental conditions such as treatment duration and specific assay protocols.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Key Effects | Source |
| This compound | MCF-7 | - Induces apoptosis.[1][2][3] - Arrests cell cycle at the G2 phase.[1][2][3] - Increases Reactive Oxygen Species (ROS) levels.[1][2][3] | [1][2][3] |
| Doxorubicin | MCF-7 | - Induces apoptosis.[4][5][6] - Upregulates Bax, caspase-8, and caspase-3.[4][5] - Downregulates Bcl-2.[4][5][6] - Increases hydrogen peroxide production.[4][5][6] | [4][5][6] |
| Doxorubicin | MDA-MB-231 | - Induces apoptosis.[4][5] - Upregulates Bax, caspase-8, and caspase-3.[4][5] - Downregulates Bcl-2.[4][5] | [4][5] |
III. Signaling Pathways and Mechanisms of Action
This compound
This compound exerts its anti-cancer effects through multiple mechanisms. It stimulates the production of Reactive Oxygen Species (ROS) and arrests the cell cycle in the G2 phase, which are closely linked to the induction of apoptosis.[1][2][3] Mechanistically, it regulates the expression of apoptosis-related proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1][2][3] Furthermore, this compound has been shown to inhibit cell migration by targeting the FAK signaling pathway.[1][2][3]
Doxorubicin
Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and subsequent cell death.[7][14][15] This DNA damage response activates apoptotic pathways. Doxorubicin also generates reactive oxygen species, leading to oxidative stress and cellular damage.[7][14] In breast cancer cells, it has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) while downregulating the anti-apoptotic protein Bcl-2.[4][5][6][16]
IV. Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[17]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with different concentrations of the compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Quantification: The percentage of apoptotic cells in each treatment group is quantified.[1]
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
V. Summary and Conclusion
Both this compound and Doxorubicin demonstrate significant cytotoxic effects against breast cancer cell lines, primarily by inducing apoptosis.
-
This compound , a natural compound, shows promise with a specific IC50 value in MCF-7 cells and a mechanism involving ROS production, G2 cell cycle arrest, and regulation of the Bcl-2/Bax pathway.[1][2][3] Its additional effect of inhibiting cell migration via the FAK pathway suggests its potential to also target metastasis.[1][2][3]
-
Doxorubicin , a cornerstone of chemotherapy, acts through well-established mechanisms of DNA damage and apoptosis induction.[7][14] However, the reported IC50 values for Doxorubicin can vary significantly, highlighting the importance of standardized experimental conditions for direct comparisons.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. advetresearch.com [advetresearch.com]
- 13. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jppres.com [jppres.com]
Validating the In Vivo Anti-Cancer Activity of Chlorahololide D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current in vivo validation of Chlorahololide D's anti-cancer activity, with a focus on breast cancer models. While in vivo data is presently limited to zebrafish xenograft models, this document summarizes the existing experimental evidence, compares its efficacy to related compounds in vitro, and details the experimental protocols utilized. This information serves as a crucial resource for researchers investigating the therapeutic potential of this compound and designing future preclinical studies.
Comparative Efficacy of Lindenane-Type Sesquiterpenoid Dimers
In a key study, the cytotoxic effects of this compound were compared with two other lindenane-type sesquiterpenoid dimers, sarcandrolide A and shizukaol E, against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines in vitro. This compound demonstrated the most potent inhibitory activity, particularly against the MCF-7 cell line.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 6.7 |
| HepG2 | 13.7 | |
| Sarcandrolide A | MCF-7 | >40 |
| HepG2 | >40 | |
| Shizukaol E | MCF-7 | >40 |
| HepG2 | >40 | |
| Etoposide (Positive Control) | MCF-7 | 8.5 |
| HepG2 | 7.6 |
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds.[1]
In Vivo Anti-Tumor Activity in a Zebrafish Xenograft Model
The anti-cancer properties of this compound have been demonstrated in an in vivo zebrafish xenograft model using MCF-7 human breast cancer cells.[1][2] This model provides a rapid and effective platform for assessing tumor proliferation and metastasis.
Key Findings:
-
Tumor Proliferation and Migration: this compound was observed to significantly suppress both the proliferation and migration of MCF-7 tumors in the zebrafish model.[1][2][3]
-
Anti-Angiogenesis: Recognizing the critical role of blood vessel formation in tumor growth, the study also investigated the anti-angiogenic properties of this compound in a transgenic zebrafish model. The results indicated that this compound significantly suppressed the formation of blood vessels, thereby exerting an anti-tumor effect.[1]
It is important to note that while these findings are promising, validation in mammalian models is a critical next step to further evaluate the therapeutic potential of this compound.
Mechanism of Action: FAK Signaling Pathway
Research into the molecular mechanisms underlying this compound's anti-cancer activity has identified the Focal Adhesion Kinase (FAK) signaling pathway as a key target.[1][2] In vitro studies have shown that this compound inhibits cell migration by regulating this pathway.[1] The compound was found to significantly inhibit the phosphorylation of FAK.[1]
The proposed mechanism involves the induction of apoptosis through the stimulation of reactive oxygen species (ROS) and cell cycle arrest at the G2 stage.[1][2][3] Furthermore, this compound was shown to regulate the expression of apoptosis-related proteins Bcl-2 and Bax.[1][2][3]
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanism of Chlorahololide D: A Comparative Guide
For Immediate Release
A comprehensive analysis of Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, reveals a multi-faceted mechanism of action against breast cancer cells. This guide provides a detailed comparison of its efficacy and mode of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Abstract
This compound has been identified as a potent agent in suppressing the progression of breast cancer.[1][2] Experimental evidence demonstrates its ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration in MCF-7 breast cancer cells.[1][2][3] This document synthesizes the available data, presenting a clear comparison of this compound's activity and outlining the experimental protocols used to validate its mechanism of action.
Comparative Efficacy of this compound
This compound exhibits significant cytotoxic activity against human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been compared with other lindenane-type sesquiterpenoid dimers, sarcandrolide A and shizukaol E.
| Compound | Cell Line | IC50 (μM)[1] |
| This compound | MCF-7 (Breast Cancer) | 6.7 |
| HepG2 (Liver Cancer) | 13.7 | |
| Sarcandrolide A | MCF-7 (Breast Cancer) | > 20 |
| HepG2 (Liver Cancer) | > 20 | |
| Shizukaol E | MCF-7 (Breast Cancer) | > 20 |
| HepG2 (Liver Cancer) | > 20 |
Table 1: Cytotoxicities of this compound and related compounds against two human cancer cell lines.
Mechanism of Action: A Multi-pronged Attack
This compound employs a coordinated strategy to inhibit cancer cell growth and survival, targeting key cellular processes.
Induction of Apoptosis via ROS Production and Bcl-2/Bax Regulation
This compound triggers apoptosis, or programmed cell death, in MCF-7 cells.[1][3] This is achieved through two primary mechanisms:
-
Stimulation of Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS levels, which are known to induce cellular damage and trigger apoptosis.[1][3]
-
Modulation of Apoptosis-Related Proteins: this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][3] This shift in the Bcl-2/Bax ratio is a critical step in the mitochondrial pathway of apoptosis.[1]
Figure 1: Apoptosis Induction by this compound.
Cell Cycle Arrest at the G2 Phase
Treatment with this compound leads to the arrest of the cell cycle in the G2 phase in MCF-7 cells.[1][3] This prevents the cells from entering mitosis and further proliferating.
Inhibition of Cell Migration via the FAK Signaling Pathway
A crucial aspect of cancer metastasis is the ability of cancer cells to migrate. This compound has been shown to inhibit the migration of MCF-7 cells by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] Specifically, it inhibits the phosphorylation of FAK, a key step in cell movement.[1]
Figure 2: Inhibition of Cell Migration by this compound.
Anti-Angiogenic Effects
In addition to its direct effects on cancer cells, this compound also demonstrates anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels.[1][2] This is a critical anti-cancer mechanism as tumors require a blood supply to grow and metastasize.[1] In a transgenic zebrafish model, this compound was observed to significantly suppress the formation of blood vessels.[1]
In Vivo Validation: Zebrafish Xenograft Model
The anti-tumor activity of this compound was confirmed in a zebrafish xenograft model.[1][2] MCF-7 cells were implanted into zebrafish embryos, which were then treated with this compound. The results showed a significant suppression of both tumor proliferation and migration in the treated group compared to the control.[1] Etoposide was used as a positive control in this study.[1]
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Method: MCF-7 and HepG2 cells were seeded in 96-well plates and treated with various concentrations of this compound, sarcandrolide A, and shizukaol E for a specified period. MTT reagent was then added to each well, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]
Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis.
-
Method: MCF-7 cells were treated with different concentrations of this compound. The cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the intracellular ROS levels.
-
Method: MCF-7 cells were treated with this compound and then incubated with the fluorescent probe DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a flow cytometer.[4]
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method: MCF-7 cells were treated with this compound, harvested, and fixed in ethanol. The cells were then stained with a solution containing PI and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Western Blotting
-
Objective: To analyze the expression levels of specific proteins.
-
Method: MCF-7 cells were treated with this compound, and total protein was extracted. Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
Zebrafish Xenograft and Angiogenesis Assays
-
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic effects.
-
Method:
-
Xenograft: CM-DiI-labeled MCF-7 cells were injected into the yolk sac of 2-day-old zebrafish embryos. The embryos were then exposed to different concentrations of this compound. Tumor growth and cell migration were observed and quantified using fluorescence microscopy.[1]
-
Angiogenesis: Transgenic zebrafish embryos with fluorescently labeled blood vessels were treated with this compound. The formation and integrity of the intersegmental vessels (ISVs) and dorsal longitudinal anastomotic vessels (DLAVs) were examined and measured.[1]
-
Figure 3: Experimental Workflow for this compound Validation.
Conclusion
This compound presents a promising profile as an anti-cancer agent, particularly for breast cancer. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and angiogenesis, makes it a compelling candidate for further preclinical and clinical investigation. The comparative data highlights its superior potency over other related compounds, underscoring its potential in drug development.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]
- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparing potassium channel blocking activity of different chlorahololides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Potassium Channel Blocking Activity of Various Chlorahololides with Supporting Experimental Data.
This guide provides a comparative overview of the potassium channel blocking activity of different chlorahololides, a class of sesquiterpenoid dimers isolated from Chloranthus holostegius. The data presented is intended to assist researchers in evaluating the potential of these natural products as pharmacological tools or therapeutic leads. All quantitative data is summarized for clear comparison, and a detailed, representative experimental protocol for assessing potassium channel inhibition is provided.
Quantitative Comparison of Potassium Channel Blocking Activity
The inhibitory potency of various chlorahololides against the delayed rectifier (IK) potassium current was determined using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the potassium current, are presented in the table below. A lower IC50 value indicates a higher potency.
| Compound | Target Potassium Channel | IC50 (µM) | Reference |
| Chlorahololide A | Delayed Rectifier (IK) | 10.9 | [1] |
| Chlorahololide B | Delayed Rectifier (IK) | 18.6 | [1] |
| Chlorahololide C | Delayed Rectifier (IK) | 3.6 | [2] |
| Chlorahololide D | Delayed Rectifier (IK) | 2.7 | [3] |
| Chlorahololide E | Delayed Rectifier (IK) | 27.5 | [2] |
| Chlorahololide F | Delayed Rectifier (IK) | 57.5 | [2] |
Key Observations:
-
Potency Variation: There is a significant range in the potassium channel blocking activity among the different chlorahololides.
-
High Potency Compounds: this compound and Chlorahololide C are the most potent inhibitors of the delayed rectifier potassium current, with IC50 values of 2.7 µM and 3.6 µM, respectively.[2][3]
-
Moderate to Low Potency Compounds: Chlorahololides A, B, E, and F exhibit moderate to lower potency, with IC50 values ranging from 10.9 µM to 57.5 µM.[1][2]
Experimental Protocols
The determination of the IC50 values for the chlorahololides was performed using the whole-cell patch clamp technique. While the specific experimental details from the original publications were not fully accessible, a representative, detailed protocol for such an experiment is provided below. This protocol is based on standard electrophysiological methods for characterizing the inhibition of voltage-gated potassium channels.
Representative Protocol: Whole-Cell Patch Clamp Electrophysiology for Measuring Delayed Rectifier K+ Current (IK) Inhibition
1. Cell Preparation:
-
Cell Line: Acutely dissociated rat hippocampal neurons or a stable cell line expressing the target potassium channel (e.g., HEK-293 cells transfected with the specific Kv channel subunits that constitute the delayed rectifier current).
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium. For recording, cells are plated on glass coverslips.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate the potassium currents, blockers of sodium and calcium channels (e.g., tetrodotoxin and cadmium chloride) are often added.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are used.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane. A brief suction is then applied to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a holding potential of -80 mV.
-
To elicit the delayed rectifier K+ current (IK), the membrane is depolarized to a test potential (e.g., +40 mV) for a duration of 200-500 ms.
-
The current is allowed to return to baseline at the holding potential. This protocol is repeated at regular intervals (e.g., every 15 seconds).
-
4. Data Acquisition and Analysis:
-
Current Measurement: The resulting potassium currents are recorded and digitized.
-
Drug Application: After obtaining a stable baseline recording of the IK current, the chloraholide of interest is applied to the bath solution at increasing concentrations.
-
IC50 Determination: The peak outward current at the test potential is measured before and after the application of each drug concentration. The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
Signaling Pathway and Experimental Workflow
The delayed rectifier potassium channels play a crucial role in the repolarization phase of the action potential in excitable cells such as neurons and cardiomyocytes. Their activity is modulated by various intracellular signaling pathways.
Caption: Beta-adrenergic signaling pathway modulating the delayed rectifier potassium channel.
Caption: Workflow for determining the IC50 of chlorahololides on potassium channels.
References
- 1. Collection - Chlorahololides A and B, Two Potent and Selective Blockers of the Potassium Channel Isolated from Chloranthus holostegius - Organic Letters - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression [mdpi.com]
Unveiling the Anti-Cancer Potential of Chlorahololide D: A Comparative Analysis of its Effects on Cancerous Cells
A critical knowledge gap currently exists in the scientific literature regarding the specific effects of Chlorahololide D on non-cancerous cells. Extensive searches for direct experimental data on the cytotoxicity and mechanistic pathways of this compound in normal, healthy cell lines have not yielded any results. Therefore, a direct comparative analysis of the differential effects on cancerous versus non-cancerous cells is not feasible at this time. This guide consolidates the existing, robust data on the effects of this compound on various cancer cell lines, providing a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant cytotoxic and anti-proliferative effects against several human cancer cell lines. This guide summarizes the key findings from in vitro studies, detailing its mechanism of action and providing insights into the experimental protocols utilized.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound have been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The data clearly indicates a potent inhibitory effect on breast and liver cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 6.7 ± 1.0 | [1] |
| HepG2 | Liver Cancer | 13.7 ± 1.4 | [1] |
| HeLa | Cervical Cancer | 32.2 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's effects on cancerous cells.
Cell Viability Assessment (MTT Assay)
The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (MCF-7 and HepG2) were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with various concentrations of this compound and a positive control (Etoposide) for a specified duration (e.g., 48 hours).
-
MTT Incubation: Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.[1]
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and propidium iodide (PI) staining was employed to quantify apoptosis.
-
Cell Treatment: MCF-7 cells were treated with different concentrations of this compound (e.g., 7.5, 15, and 30 µM) for 48 hours.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic cells.
-
Quantification: The percentage of apoptotic cells in each quadrant was quantified to determine the dose-dependent effect of this compound on apoptosis induction.[1]
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental design and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating the in vitro effects of this compound on cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis in cancerous cells.
Mechanism of Action in Cancer Cells
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.[1][2][3] This is achieved by modulating the expression of key apoptosis-related proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1]
-
Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G2/M phase in MCF-7 cells, thereby inhibiting cell division and proliferation.[1]
-
Increased Reactive Oxygen Species (ROS): this compound stimulates the production of ROS within cancer cells.[1][3] Elevated ROS levels can induce cellular damage and trigger apoptotic pathways.
-
Inhibition of Cell Migration: Studies have demonstrated that this compound can inhibit the migration of cancer cells by regulating the FAK (Focal Adhesion Kinase) signaling pathway.[1][2][3]
Conclusion
The available evidence strongly supports the potential of this compound as an anti-cancer agent, particularly for breast and liver cancers. Its ability to induce apoptosis, halt the cell cycle, and inhibit cell migration in cancer cells highlights its promise in oncology research. However, the lack of data on its effects on non-cancerous cells is a significant limitation. Future research should prioritize investigating the selectivity of this compound for cancer cells over normal cells to assess its potential therapeutic window and safety profile. Such studies are imperative for the further development of this compound as a viable cancer therapeutic.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Chlorahololide D
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Chlorahololide D, a lindenane-type sesquiterpenoid dimer with demonstrated cytotoxic properties. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. This compound is an investigational compound primarily used in cancer research, and its handling requires stringent safety protocols due to its potential to inhibit cell growth and induce apoptosis.[1][2]
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on the risks associated with cytotoxic compounds and the procedures outlined in this document. Personal Protective Equipment (PPE) is mandatory at all times when working with this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the solid compound or if there is a risk of aerosolization.
Data Presentation: this compound
| Property | Value | Source |
| CAS Number | 943136-39-8 | [3] |
| Molecular Formula | C38H44O11 | [3] |
| Molecular Weight | 676.76 g/mol | [4] |
| Toxicity Data (LD50) | Not available | |
| Known Hazards | Cytotoxic | [1][2] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and any contaminated materials is through high-temperature incineration by a licensed hazardous waste disposal facility.
Solid Waste Disposal (Pure compound, contaminated labware, PPE)
-
Segregation: All solid waste contaminated with this compound, including unused compound, contaminated vials, pipette tips, gloves, gowns, and bench paper, must be segregated from other laboratory waste streams.
-
Containerization: Place all solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled with "Cytotoxic Waste for Incineration" and the biohazard symbol.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until collection by a certified hazardous waste disposal service.
Liquid Waste Disposal (Solutions containing this compound)
-
Segregation: All liquid waste containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container. This container should be clearly labeled "Cytotoxic Liquid Waste for Incineration" and include the chemical name "this compound".
-
Avoid Sewer Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills. The storage area should be secure and clearly marked.
Experimental Protocol: Decontamination of Work Surfaces
This protocol provides a general procedure for the decontamination of surfaces potentially contaminated with this compound. Note: The efficacy of this procedure for the complete inactivation of this compound has not been experimentally validated and is based on general best practices for cytotoxic compounds.
Materials:
-
Detergent solution
-
5.25% sodium hypochlorite solution (household bleach)
-
Sterile water
-
Absorbent pads
-
Appropriate PPE
Procedure:
-
Initial Cleaning: Liberally apply a detergent solution to the contaminated surface and wipe with absorbent pads. This step is to physically remove the compound.
-
Chemical Deactivation: Apply a 5.25% sodium hypochlorite solution to the surface and allow a contact time of at least 10 minutes.
-
Rinsing: Thoroughly rinse the surface with sterile water to remove any residual bleach.
-
Final Wipe: Wipe the surface dry with clean absorbent pads.
-
Waste Disposal: All cleaning materials (pads, wipes) must be disposed of as solid cytotoxic waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe environment for themselves and their colleagues.
References
- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 943136-39-8 | TMB13639 | Biosynth [biosynth.com]
- 4. This compound CAS#: 943136-39-8 [m.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
